LACTALBUMIN (ALPHA COW MILK REDUCED)
Description
Historical Context of Alpha-Lactalbumin Discovery and Early Research
The discovery of alpha-lactalbumin's function is intrinsically linked to the elucidation of lactose (B1674315) biosynthesis. In the late 1960s, researchers found that the enzyme system responsible for synthesizing lactose, termed lactose synthetase, could be separated into two distinct protein components. pnas.orgpnas.org These were designated the 'A' and 'B' proteins. pnas.org The A protein was identified as a galactosyltransferase, an enzyme that transfers galactose to an acceptor molecule. pnas.org The B protein, initially a mysterious component, was soon identified as the well-known milk whey protein, alpha-lactalbumin. pnas.org
Early research demonstrated that the A protein alone could catalyze the transfer of galactose from UDP-galactose to N-acetyl-D-glucosamine. pnas.org However, in the presence of the B protein (alpha-lactalbumin), the substrate specificity of the A protein was dramatically altered. pnas.org Alpha-lactalbumin acts as a "specifier protein," modifying the galactosyltransferase's preference, causing it to preferentially use glucose as the acceptor, leading to the synthesis of lactose. pnas.orgwikipedia.org This discovery revealed a novel mechanism of biological control where one protein modifies the catalytic activity of an enzyme. pnas.orgpnas.org Furthermore, early sequence analysis revealed a striking homology between alpha-lactalbumin and lysozyme (B549824), suggesting they evolved from a common ancestral gene, a finding that provided significant insight into protein evolution. wikipedia.orgpnas.orgnih.gov
Significance of Bovine Alpha-Lactalbumin as a Model Protein
Bovine alpha-lactalbumin's utility in research extends far beyond its role in lactation. Its distinct biophysical properties have established it as a classic model protein for studying complex biochemical phenomena.
Protein Folding and the Molten Globule State: Alpha-lactalbumin is perhaps most famous as a model for studying protein folding, particularly the "molten globule" state—a key intermediate state between the unfolded polypeptide chain and the fully folded native protein. nih.govscispace.com This state is characterized by a compact structure with a significant amount of native-like secondary structure (alpha-helices and beta-sheets) but lacks the well-defined tertiary structure of the native protein. nih.govnih.gov The molten globule state of alpha-lactalbumin can be readily and reversibly induced under mild conditions, such as low pH (acidic conditions) or the removal of its bound calcium ion. rsc.orgnih.gov This accessibility has allowed for intensive study using a wide array of spectroscopic and physicochemical techniques, providing profound insights into the energy landscapes and structural transitions involved in protein folding. nih.govscispace.com
Calcium-Binding Protein: Alpha-lactalbumin is a metalloprotein with a single, strong binding site for a calcium ion (Ca²⁺). researchgate.netnih.gov This binding site is crucial for its structural stability. nih.govnih.gov The removal of Ca²⁺ makes the protein less stable and more susceptible to denaturation by heat or other agents. nih.govnih.gov Unlike many other calcium-binding proteins, it does not possess the common EF-hand binding motif. nih.govnih.gov Its unique calcium-binding loop has made it a simple and excellent model for investigating the thermodynamics and kinetics of metal ion-protein interactions and their influence on protein structure and stability. nih.gov
| Property | Native State (Holo-protein) | Molten Globule State | Citation(s) |
| Condition | Neutral pH, Ca²⁺ bound | Low pH or Ca²⁺ removed | nih.govrsc.org |
| Compactness | Compact | Less compact, swollen | nih.gov |
| Radius of Gyration | ~15.7 Å | ~17.2 Å | nih.gov |
| Maximum Dimension | ~50 Å | ~60 Å | nih.gov |
| Secondary Structure | Well-defined | Largely retained | researchgate.netnih.gov |
| Tertiary Structure | Well-defined | Poorly defined, fluctuating | researchgate.netnih.gov |
Table 1: Comparison of the structural properties of bovine alpha-lactalbumin in its native and molten globule states.
Overview of Research Trajectories in Alpha-Lactalbumin Studies
Research involving bovine alpha-lactalbumin has diversified into several key areas, reflecting its functional and structural versatility.
Mechanism of Lactose Synthesis: A primary research trajectory continues to focus on its role within the lactose synthase enzyme complex. Studies investigate the precise molecular interactions between alpha-lactalbumin and β-1,4-galactosyltransferase (the A protein). wikipedia.orgnih.gov Research has shown that the binding of alpha-lactalbumin induces a large conformational change in the galactosyltransferase enzyme, which in turn lowers the Michaelis constant (Km) for glucose by approximately 1000-fold, dramatically increasing the efficiency of lactose production. wikipedia.orgyoutube.com This system remains a paradigm for understanding how regulatory subunits can modulate enzyme specificity and function. pnas.org
| Component | Role in Lactose Synthesis | Citation(s) |
| β-1,4-galactosyltransferase (A Protein) | Catalytic subunit; transfers galactose from UDP-galactose to an acceptor. | pnas.orgwikipedia.org |
| Alpha-Lactalbumin (B Protein) | Regulatory subunit ("specifier protein"); binds to the A protein and changes its substrate preference to glucose. | pnas.orgwikipedia.org |
| UDP-galactose | Substrate; the donor of the galactose molecule. | pnas.orgnih.gov |
| Glucose | Substrate; the acceptor molecule for galactose, specified by alpha-lactalbumin. | pnas.orgwikipedia.org |
| Manganese (Mn²⁺) ions | Required cofactor for the catalytic activity of the enzyme complex. | researchgate.netnih.gov |
Table 2: Key components and their functions within the lactose synthase enzyme system.
Properties
CAS No. |
12585-13-6 |
|---|---|
Molecular Formula |
Bi3Sr |
Synonyms |
LACTALBUMIN (ALPHA COW MILK REDUCED) |
Origin of Product |
United States |
Molecular Architecture and Conformational States of Bovine Alpha Lactalbumin
Primary Structure Analysis of Bovine Alpha-Lactalbumin
Amino Acid Sequence Determination and Comparative Analysis
The primary structure of bovine alpha-lactalbumin typically consists of 123 amino acid residues. nih.govvirginia.edu However, the UniProt database entry for the protein from Bos taurus lists a sequence of 142 amino acids. uniprot.org While most α-lactalbumins across various species are composed of 123 amino acids, there are exceptions, such as rat α-LA, which has an additional 17 residues at the C-terminus. nih.gov
| Feature | Description | Reference |
| Typical Length | 123 amino acids | nih.govvirginia.edu |
| UniProt Length (Bos taurus) | 142 amino acids | uniprot.org |
| Sequence Identity (vs. Human) | ~76% | nih.gov |
| Sequence Difference (vs. Buffalo) | 1 amino acid position | nih.gov |
| Conserved Elements | 8 Cysteine residues, Calcium-binding site residues | nih.gov |
Cysteine Residue Arrangement and Disulfide Bond Topologies
Bovine α-lactalbumin contains eight cysteine residues that form four crucial disulfide bonds, which are essential for stabilizing its native three-dimensional structure. nih.govvirginia.edu These bonds create cross-links within the polypeptide chain, contributing significantly to the protein's compact fold. youtube.com
The specific disulfide bond pairings in native bovine α-LA are as follows:
Cys6 – Cys120
Cys28 – Cys111
Cys61 – Cys77
Cys73 – Cys91 nih.govvirginia.edu
The first two disulfide bridges are located in the large α-helical domain, while the latter two are in the small β-sheet domain, helping to stabilize the respective domains and their connection. virginia.edu The formation of these native disulfide bonds is a critical step in the protein's folding pathway. nih.gov Studies involving the selective reduction of these bonds have shown their importance for structural stability; for example, reducing all four bonds leads to the disruption of the protein's hydrophobic core and internal helical structure. cancer.gov Under denaturing conditions, these bonds can be shuffled, leading to various non-native isomers. nih.gov
Secondary Structural Elements and Dynamics
Alpha-Helical and Beta-Sheet Content and Distribution
The secondary structure of bovine α-lactalbumin is a combination of alpha-helices (α-helices) and beta-sheets (β-sheets), classifying it as an α + β protein. nih.gov The reported percentages of these secondary structural elements vary slightly across different studies. One analysis indicates the structure is approximately 45% α-helical and 9% β-sheet. virginia.edu Other reports, using techniques like circular dichroism, suggest values around 26-30% for α-helices and 12-14% for β-sheets. nih.govresearchgate.net
The distribution of these elements is well-defined within the protein's two domains. nih.govvirginia.edu
Alpha-Helical Domain (Large Domain): This domain is composed of three primary α-helices at residues 5-11, 23-34, and 86-99, along with two shorter 3₁₀-helices at residues 17-21 and 115-119. nih.gov
Beta-Sheet Domain (Small Domain): This smaller domain features a three-stranded antiparallel β-pleated sheet formed by residues 40-43, 47-50, and 55-56. nih.gov It also contains a short 3₁₀-helix (residues 76-82). nih.gov
| Secondary Structure Element | Residue Positions | Domain | Reference |
| α-Helix A | 5–11 | α-Helical | nih.gov |
| 3₁₀-Helix | 17–21 | α-Helical | nih.gov |
| α-Helix B | 23–34 | α-Helical | nih.gov |
| α-Helix C | 86–99 | α-Helical | nih.gov |
| 3₁₀-Helix | 115–119 | α-Helical | nih.gov |
| β-Sheet S1 | 40–43 | β-Sheet | nih.gov |
| β-Sheet S2 | 47–50 | β-Sheet | nih.gov |
| β-Sheet S3 | 55–56 | β-Sheet | nih.gov |
| 3₁₀-Helix | 76–82 | β-Sheet | nih.gov |
Characterization of Disordered Regions and Flexible Loops
While possessing a well-defined structure, bovine α-lactalbumin also contains regions characterized by flexibility and disorder, which are important for its function. nih.govresearchgate.net A notable flexible region is the calcium-binding loop. nih.govresearchgate.net This loop, despite its high degree of conservation, is located within a part of the protein predicted to have increased structural flexibility. nih.govresearchgate.net
Specifically, a portion of the molecule involving residues 105-109 has been identified as a "flexible loop". nih.gov This region's conformation appears to be functionally significant, potentially playing a role in the formation of the lactose (B1674315) synthase complex. nih.gov In the absence of a bound calcium ion, the protein can adopt a "molten globule" state, which retains much of its native-like secondary structure but has a partially disordered tertiary structure and increased flexibility of its amino acid side chains. nih.gov
Tertiary Structure and Domain Organization
The tertiary structure of bovine α-lactalbumin is compact and roughly ellipsoidal, with approximate dimensions of 23 × 26 × 40 Å. nih.gov It is organized into two distinct domains: a large α-helical domain and a small domain composed mostly of β-sheets and loops. nih.govvirginia.eduresearchgate.net
The Large α-Domain: This domain is primarily built from the protein's α-helices. nih.govvirginia.edu
The Small β-Domain: This domain contains the antiparallel β-sheets and associated loops. nih.govvirginia.edu
Alpha-Helical and Beta-Sheet Domains
The tertiary structure of bovine alpha-lactalbumin is organized into two distinct domains: a large alpha-helical (α) domain and a smaller beta-sheet (β) domain. nih.govnih.gov These domains are separated by a deep cleft. nih.gov
The α-domain is rich in alpha-helices and is the larger of the two domains. nih.govnih.gov It is composed of three primary α-helices located at residues 5-11 (A), 23-34 (B), and 86-99 (C), along with two shorter 3(10)-helices at residues 17-21 and 115-119. nih.gov This domain is stabilized by two disulfide bonds: Cys6-Cys120 and Cys28-Cys111. nih.gov
The β-domain is predominantly composed of beta-sheets and loops. nih.govnih.gov It features a three-stranded antiparallel β-pleated sheet (residues 40-43, 47-50, and 55-56) and a short 3(10)-helix (residues 76-82). nih.gov The stability of the β-domain is maintained by two disulfide bonds, Cys61-Cys77 and Cys73-Cys91. nih.gov While the β-domain can fold independently of the α-domain, its structure is significantly stabilized by the presence of the folded α-domain. nih.gov
Table 1: Secondary Structure Composition of Native Bovine α-Lactalbumin
| Secondary Structure | Percentage Composition |
| α-Helices | ~26-30% |
| β-Sheets | ~12-14% |
| Disordered Structures | ~58-60% |
Source: nih.gov
The Calcium-Binding Loop Structure and Conformation
A crucial feature of bovine alpha-lactalbumin's structure is the calcium-binding loop, which connects the α and β domains. nih.gov This loop is essential for the protein's stability and proper folding. rcsb.org The primary, high-affinity calcium-binding site is formed by the carboxylic groups of three aspartate residues (Asp82, Asp87, and Asp88) and the backbone carbonyl groups of lysine (B10760008) 79 and aspartate 84. nih.govwikipedia.org The coordination of the calcium ion is completed by one or two water molecules. nih.govwikipedia.org
The binding of a Ca²⁺ ion to this site significantly stabilizes the native structure of the protein. rcsb.orgresearchgate.net This stabilization is evident in the increased thermal stability of the holo-protein (calcium-bound) compared to the apo-protein (calcium-free). researchgate.net The removal of calcium leads to a more flexible structure, often resulting in the formation of a "molten globule" state, a partially folded conformation that retains native-like secondary structure but lacks a fixed tertiary structure. rcsb.orgresearchgate.net
Site-directed mutagenesis studies have revealed the critical roles of specific residues in calcium binding. While mutating Asp82 to alanine (B10760859) did not significantly affect calcium binding, mutating either Asp87 or Asp88 to alanine completely abolished strong calcium binding and altered the protein's structure. nih.gov This highlights the essential contribution of the side chains of Asp87 and Asp88 to the formation of a correct and stable calcium-binding loop. nih.gov
Table 2: Key Residues in the Primary Calcium-Binding Site of Bovine α-Lactalbumin
| Residue | Role in Calcium Coordination |
| Lysine 79 (K79) | Backbone carbonyl group |
| Aspartate 82 (D82) | Carboxylic group |
| Aspartate 84 (D84) | Backbone carbonyl group |
| Aspartate 87 (D87) | Carboxylic group |
| Aspartate 88 (D88) | Carboxylic group |
Source: nih.govwikipedia.orgnih.gov
Structural Variants and Their Implications
Bovine alpha-lactalbumin can exist in different conformational states, with the most notable being the native state and the molten globule state. The molten globule is a compact, partially folded intermediate state that has native-like secondary structure but a fluctuating tertiary structure. researchgate.net This state can be induced by the removal of calcium, exposure to acidic conditions, or high temperatures. researchgate.net The transition to the molten globule state is associated with an increase in the protein's surface hydrophobicity. nih.govrsc.org
Genetic variants of bovine alpha-lactalbumin also exist, with the most common being variants A and B, which differ by a single amino acid substitution of glutamine in variant A to arginine in variant B. While this substitution occurs in a flexible region, it can have subtle effects on the protein's properties. researchgate.net
Furthermore, interactions with other molecules can induce conformational changes. For instance, binding to C18 unsaturated fatty acids can lead to the gradual unfolding of the protein's structure. nih.govrsc.org Some folding variants of alpha-lactalbumin have been shown to exhibit bactericidal and antitumor activities. researchgate.net One such variant is HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor cells), a complex of human α-lactalbumin and oleic acid, which induces apoptosis in tumor cells. wikipedia.org
Quaternary Structure and Oligomerization Phenomena
Under its native state in milk, bovine alpha-lactalbumin typically exists as a monomeric protein. nih.gov However, under certain conditions, it can form oligomers. A multimeric form of alpha-lactalbumin has been identified that acts as a potent apoptosis-inducing agent with selective cytotoxic activity against transformed, embryonic, and lymphoid cells, while leaving mature, normal epithelial cells unharmed. biomol.com This multimeric form is characterized by a molten-like globule state, indicating a significant conformational change compared to the native monomer. biomol.com These oligomers have been observed to bind to the cell surface, enter the cytoplasm, and accumulate in the cell nucleus. biomol.com
The formation of these oligomers is a key aspect of the protein's potential biological activities beyond its role in lactose synthesis. The self-assembly of alpha-lactalbumin into nanotubes has also been demonstrated, showcasing its capacity for forming higher-order structures. nih.gov
Biosynthesis, Post Translational Modifications, and Secretion of Bovine Alpha Lactalbumin
Transcriptional and Translational Regulation in Mammary Gland Epithelial Cells
The expression of the gene encoding α-lactalbumin is tightly controlled within the mammary epithelial cells, primarily during lactation. nih.gov The bovine α-lactalbumin promoter contains essential cis-acting DNA sequences that direct tissue-specific expression, ensuring the protein is synthesized predominantly in the mammary gland of lactating females. nih.gov
The regulation of milk protein synthesis, including α-lactalbumin, is influenced by both hormones and the availability of nutrients like amino acids and glucose. wur.nl Key signaling pathways such as mTOR and JAK2/STAT5 are known to be involved in this regulation. wur.nl More recent research has identified MRCKα as a novel regulator of milk synthesis in bovine mammary epithelial cells (BMEC). wur.nl MRCKα acts as a critical mediator for the hormone prolactin, stimulating lactogenesis through the mTOR/SREBP1/Cyclin D1 signaling pathway. wur.nl Furthermore, the availability of specific amino acids, such as methionine and leucine, can modulate β-casein synthesis via the MRCKα-AKT-mTOR signaling pathway, highlighting the complex interplay between hormonal signals and nutrient sensing in controlling milk protein gene expression. wur.nl Interestingly, native bovine α-lactalbumin itself may play a regulatory role, as it has been shown to differentially affect the mRNA expression of various caseins in an in-vitro mammosphere model. nih.gov
Mechanisms of Protein Secretion and Maturation
α-Lactalbumin is synthesized in the epithelial cells of the mammary gland and is a secreted protein found in milk. nih.govuniprot.org As a regulatory subunit of the lactose (B1674315) synthase enzyme complex, it partners with β-1,4-galactosyltransferase to facilitate the synthesis of lactose. nih.govuniprot.org This synthesis is a key factor in milk production, as it creates the osmotic gradient necessary to draw water into the mammary gland, thereby driving the volume of milk produced. nih.gov The protein itself is characterized as a small, acidic, cation-binding milk protein. researchgate.net Its maturation involves correct folding and post-translational modifications before being secreted into the milk.
Post-Translational Modifications of Bovine Alpha-Lactalbumin
Bovine α-lactalbumin undergoes several crucial post-translational modifications (PTMs) that are vital for its structure, stability, and function. These modifications include phosphorylation, glycosylation, and the formation of disulfide bonds. nih.govnih.gov
The phosphorylation of bovine α-lactalbumin is conditional. While the native protein is not a substrate for phosphorylation by casein kinase from the bovine mammary gland, the protein becomes an effective substrate after it has been reduced and carboxymethylated. nih.gov In this modified state, phosphorylation occurs exclusively on serine residues. nih.gov Detailed analysis has identified serine at position 47 as the primary site of phosphate (B84403) incorporation. nih.gov The phosphorylation process is stimulated by divalent cations like Mg²⁺, Ca²⁺, and Mn²⁺, with Ca²⁺ being the most effective cation for α-lactalbumin. nih.gov The Michaelis constant (Km) for reduced α-lactalbumin was determined to be 144 µM in the presence of Ca²⁺. nih.gov
Bovine α-lactalbumin exists in both non-glycosylated and glycosylated forms. massey.ac.nzsjp.ac.lk The glycosylated versions are minor components, representing about 10-15% of the total α-lactalbumin fraction. sjp.ac.lkoup.com The protein sequence contains two canonical N-glycosylation motifs (Asn-Xxx-Ser/Thr) at asparagine (Asn) residues 45 (Asn-Asp-Ser) and 74 (Asn-Ile-Ser). oup.com
Recent glycoproteomic studies have confirmed that glycosylation occurs at both sites, though with vastly different frequencies. oup.com The site at Asn45 shows a partial occupancy of approximately 35%, while the site at Asn74 is much less frequently glycosylated, with an average occupancy of only 4%. oup.com The glycan profiles are characterized by fucosylation, sialylation (primarily with N-acetylneuraminic acid, Neu5Ac), and a high ratio of N,N′-diacetyllactosamine (LacdiNAc) to N-acetyllactosamine (LacNAc) motifs, especially in early lactation. oup.com The repertoire of glycoforms undergoes dynamic changes during the transition from colostrum to mature milk, marked by an increase in neutral glycans and LacNAc motifs at the expense of LacdiNAc motifs. oup.com It is speculated that N-glycosylation at Asn74 could result in a structurally and functionally different protein, as it may compete with the formation of nearby disulfide bridges. oup.com
Table 1: N-Glycosylation Sites and Occupancy in Bovine α-Lactalbumin
| Glycosylation Site | Canonical Sequon | Average Site Occupancy | Key Glycan Features |
|---|---|---|---|
| Asparagine-45 (Asn45) | Asn-Asp-Ser | ~35% | Fucosylation, Sialylation (Neu5Ac), LacdiNAc/LacNAc motifs |
| Asparagine-74 (Asn74) | Asn-Ile-Ser | ~4% | Fucosylation, Sialylation (Neu5Ac), LacdiNAc/LacNAc motifs |
Data sourced from a 2024 glycoproteomics study. oup.com
The tertiary structure of bovine α-lactalbumin is stabilized by four intramolecular disulfide bonds. oup.com The formation of these bonds is a critical step in the protein folding process and is highly dependent on the binding of calcium (Ca²⁺). nih.govcapes.gov.br In the absence of Ca²⁺, the refolding and reoxidation of reduced, denatured α-lactalbumin is extremely inefficient, with only about 2% of the native, active protein being regenerated. nih.govcapes.gov.br However, in the presence of Ca²⁺, near-quantitative renaturation is achieved. nih.govcapes.gov.br This indicates that the Ca²⁺-binding site plays an in vivo role by imposing calcium regulation on the folding of the nascent protein. nih.govresearchgate.net
The four disulfide bonds in the mature protein connect the following cysteine residues: Cys6–Cys120, Cys28–Cys111, Cys61–Cys77, and Cys73–Cys91. nih.gov Studies involving the reduction of the native protein have shown that the Cys6–Cys120 bond is the most reactive and is the first to be cleaved. nih.govacs.org A stable three-disulfide intermediate lacking the Cys6–Cys120 bond has been isolated. nih.gov Further reduction leads to a two-disulfide intermediate that lacks both the Cys6–Cys120 and Cys28–Cys111 bonds. nih.gov The stability of these partially reduced intermediates is also dependent on Ca²⁺; without it, they adopt a molten globule state and undergo rapid thiol-disulfide interchange. nih.gov The high-affinity binding of Ca²⁺ stabilizes the native structure and is essential for the efficient formation of the correct disulfide bonds from the reduced state. rcsb.org
Table 2: Disulfide Bonds in Mature Bovine α-Lactalbumin
| Disulfide Bond | Cysteine Residues Involved | Reactivity/Order of Reduction |
|---|---|---|
| Bond 1 | Cys6 – Cys120 | Most reactive; first to be reduced. nih.govacs.org |
| Bond 2 | Cys28 – Cys111 | Second to be reduced. nih.gov |
| Bond 3 | Cys61 – Cys77 | More stable than bonds 1 and 2. |
| Bond 4 | Cys73 – Cys91 | More stable than bonds 1 and 2. |
Residue numbering corresponds to the mature protein.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| α-Lactalbumin |
| β-1,4-galactosyltransferase |
| β-casein |
| Calcium (Ca²⁺) |
| Casein kinase |
| Cysteine (Cys) |
| Fucose |
| Glucose |
| Lactose |
| Leucine |
| Magnesium (Mg²⁺) |
| Manganese (Mn²⁺) |
| Methionine |
| N-acetylneuraminic acid (Neu5Ac) |
| N,N′-diacetyllactosamine (LacdiNAc) |
| N-acetyllactosamine (LacNAc) |
| Prolactin |
| Serine (Ser) |
Genetic Architecture and Polymorphism of the Bovine Alpha Lactalbumin Gene
Gene Locus and Genomic Organization (Exons, Introns, Regulatory Regions)
The gene encoding for alpha-lactalbumin (LALBA) in cattle is situated on chromosome 5, specifically in the BTA5q12-13 region. ndpublisher.in The entire gene spans approximately 2.9 to 3.1 kilobases (kb). ndpublisher.innih.gov Its structure is characterized by four exons separated by three introns. nih.govnih.gov
The genomic organization includes a transcription unit of about 2 kb, which is preceded by a 5'-flanking region containing regulatory elements. nih.gov The bovine LALBA gene's mRNA is 725 nucleotides long, excluding the poly(A) tail. This is composed of a 429-nucleotide reading frame, a 27-nucleotide 5' untranslated region (UTR), and a 269-nucleotide 3' UTR. nih.gov The exons and introns have been sequenced and their sizes determined, showing a conserved organization when compared to other species like rats, though the intron sequences have diverged more significantly over time. nih.govnih.gov
Key regulatory regions that influence the gene's expression are located in the 5'-flanking promoter region and the 3'-untranslated region (3'-UTR). nih.gov The 5'-flanking region contains various transcription factor binding sites that are crucial for initiating and controlling the rate of gene transcription, especially in response to hormonal signals during lactation. nih.govnih.gov
| Genomic Feature | Description | Source(s) |
| Gene Name | Alpha-lactalbumin (LALBA) | ndpublisher.innih.gov |
| Location | Chromosome 5 (BTA5q12-13) | ndpublisher.innih.gov |
| Total Length | ~2.9 - 3.1 kb | ndpublisher.innih.gov |
| Structure | 4 exons, 3 introns | nih.govnih.gov |
| Exon 1 Size | 160 bp | nih.gov |
| Intron 1 Size | 321 bp | nih.gov |
| Exon 2 Size | 159 bp | nih.gov |
| Intron 2 Size | 473 bp | nih.gov |
| Exon 3 Size | 76 bp | nih.gov |
| Intron 3 Size | 504 bp | nih.gov |
| Exon 4 Size | 330 bp | nih.gov |
| Regulatory Regions | 5'-flanking promoter region, 3'-UTR | nih.gov |
Single Nucleotide Polymorphisms (SNPs) and Allelic Variants (A, B, C)
The bovine alpha-lactalbumin gene is known to be polymorphic, with several single nucleotide polymorphisms (SNPs) identified, primarily in the 5'-flanking (promoter) region. nih.govnih.gov Three main allelic variants have been historically described in cattle: A, B, and C. unito.itanimbiosci.org The B variant is characterized by an amino acid substitution of Histidine for Arginine at position 10 compared to the A variant. unito.it The C variant's specific substitution has been less consistently defined. unito.it In European cattle breeds, the B variant is most predominant. animbiosci.org
Research has uncovered numerous SNPs, particularly within the regulatory regions of the gene. nih.gov For instance, a T/C transition at nucleotide -1001 relative to the transcription start site has been identified in Polish Holstein-Friesian cows. nih.gov Other identified SNPs in the 5'-flanking region include variations at positions -1691, -1689, -1290, -1206, -788, and -46. nih.govresearchgate.net Polymorphisms have also been found in the 5'-untranslated region at positions +15 and +21, and a silent mutation in the coding region at +54. nih.gov Additionally, SNPs have been located in the 3'-UTR at positions g.1778T>C and 1857G>A. nih.govresearchgate.net
| SNP Location | Polymorphism | Region | Source(s) |
| -1691 | g.-1691G>C | 5'-flanking | nih.gov |
| -1689 | g.-1689A>G | 5'-flanking | nih.govresearchgate.net |
| -1001 | g.-1001T>C | 5'-flanking (Promoter) | nih.gov |
| -788 | g.-788G>T | 5'-flanking | nih.gov |
| -46 | A/G | 5'-flanking | researchgate.net |
| +15 | g.+15A>G | 5'-UTR | nih.govresearchgate.netnih.gov |
| +21 | - | 5'-UTR | nih.gov |
| +54 | - | Coding Sequence (Silent) | nih.gov |
| 1847 | T/C | Non-coding region | nih.govmdpi.comnih.gov |
| 34310940 | - | Chromosomal Position | nih.gov |
Correlation of Genetic Variants with Protein Expression Levels
Genetic variants within the LALBA gene, especially in its regulatory regions, have been shown to correlate with the gene's expression levels and, consequently, with milk production traits. nih.govnih.gov The polymorphisms can alter transcription factor binding sites, influencing the efficiency of gene transcription. ndpublisher.innih.gov
A notable example is the g.-1001T>C polymorphism. nih.gov Studies have shown that cows with the TT genotype exhibit lower LALBA mRNA expression in milk somatic cells but have higher concentrations of the alpha-lactalbumin protein in their milk compared to cows with the CT genotype. nih.gov Furthermore, the TT genotype has been associated with higher daily milk yield, dry matter yield, and lactose (B1674315) yield and concentration. nih.gov
Another significant polymorphism, g.+15A>G, has been linked to milk production. The A variant at this locus was associated with greater milk, protein, and fat yields in dairy cows. animbiosci.org In Holstein Friesian crossbred cattle, the "BB" genotype of the LALBA gene was significantly associated with a high first lactation peak yield. ndpublisher.in In contrast, a study on Chinese Holstein cows found that an SNP at position 1847 (T/C) was significantly correlated with lactose content. nih.gov
| Genotype/Variant | Associated Trait | Effect | Source(s) |
| g.-1001 TT | LALBA mRNA expression | Lower expression vs. CT | nih.gov |
| g.-1001 TT | LALBA protein in milk | Higher concentration vs. CT | nih.gov |
| g.-1001 TT | Milk Production Traits | Higher daily milk, dry matter, and lactose yield | nih.gov |
| LALBA (+15) A variant | Milk Production Traits | Greater milk, protein, and fat yields | animbiosci.org |
| LALBA BB Genotype | First Lactation Peak Yield | Higher yield | ndpublisher.in |
| SNP at 1847 (T/C) | Lactose Content | Significant correlation | nih.gov |
| LALBA Genotype BC | Milk Yield (Bhadawari buffalo) | 40% more total lactation milk yield vs. AB | animbiosci.org |
Methodologies for Genetic Polymorphism Detection
Several molecular techniques are employed to identify and analyze the genetic polymorphisms within the bovine alpha-lactalbumin gene.
PCR-SSCP is a widely used method for screening genetic variations. mdpi.comnih.gov The technique involves amplifying a specific region of the gene using PCR. The resulting double-stranded DNA fragments are then denatured into single strands and separated via electrophoresis on a non-denaturing polyacrylamide gel. nih.gov Single-base differences in the DNA sequence can cause the single-stranded DNA to fold into a unique three-dimensional conformation, which affects its mobility in the gel. nih.gov This allows for the identification of different alleles based on their distinct banding patterns. mdpi.combibliotekanauki.pl This method has been successfully used to identify SNPs in the LALBA gene in Chinese Holstein cows. mdpi.comnih.gov
Direct sequencing is the definitive method for identifying and confirming genetic polymorphisms. ndpublisher.innih.gov After a specific gene region is amplified by PCR, the resulting product is purified and its nucleotide sequence is determined. ndpublisher.in This technique provides the exact sequence of the DNA, allowing for the precise identification of SNPs and other variations. It is often used to confirm the nature of polymorphisms initially detected by screening methods like PCR-SSCP or PCR-RFLP. ndpublisher.innih.gov
PCR-RFLP analysis is a technique used to detect sequence variations that create or abolish restriction enzyme recognition sites. thermofisher.comnih.gov The process begins with the PCR amplification of the target DNA region. ndpublisher.in The amplified product is then digested with a specific restriction enzyme. If a polymorphism affects a restriction site, the enzyme will cut the DNA from different alleles into fragments of varying lengths. ndpublisher.inthermofisher.com These fragments are then separated by agarose (B213101) gel electrophoresis, producing different banding patterns that correspond to different genotypes. ndpublisher.innih.gov For example, the g.-1001T>C polymorphism in the LALBA promoter creates a recognition site for the PstI restriction endonuclease, allowing for genotyping using this method. nih.gov Similarly, the MnlI enzyme has been used to identify A and B variants in Holstein Friesian cattle. ndpublisher.in
Evolutionary Biology and Comparative Genomics of Alpha Lactalbumin
Phylogenetic Relationship with C-Type Lysozymes
Alpha-lactalbumin shares a remarkable and well-documented evolutionary relationship with c-type (chicken-type) lysozymes. ebi.ac.uk Though their physiological functions are now distinct, they are homologous proteins, descended from a common ancestral gene. oup.comnih.gov Structurally, they are very similar, sharing a comparable three-dimensional fold and the positions of their four disulfide bridges, despite having only about 35-40% identity in their amino acid sequences. ebi.ac.ukoup.comnih.govnih.gov Lysozyme (B549824) C functions primarily as a bacteriolytic enzyme, hydrolyzing bacterial cell walls, while alpha-lactalbumin is a regulatory protein essential for lactose (B1674315) synthesis in the milk of most mammals. ebi.ac.uknih.gov This divergence in function, despite the structural conservation, makes their shared ancestry a classic example of protein evolution. oup.com
The evolutionary path of alpha-lactalbumin began with a gene duplication event involving the c-type lysozyme gene. nih.govresearchgate.net This duplication is estimated to have occurred approximately 300 to 400 million years ago, before the divergence of mammals and birds. nih.govresearchgate.netwikipedia.org Following the duplication, one copy of the gene retained its original bacteriolytic function, evolving into modern c-type lysozymes, while the other copy accumulated mutations, leading to a new function. wikipedia.orgnih.gov This new gene evolved into alpha-lactalbumin, a protein specifically expressed in the lactating mammary gland. nih.govresearchgate.net
Phylogenetic analyses based on amino acid sequences and metal-binding properties suggest that alpha-lactalbumin evolved from a calcium-binding lysozyme variant along the mammalian lineage after the divergence of birds and mammals. nih.gov The gene organization of four exons separated by three introns is highly conserved between c-type lysozymes and alpha-lactalbumins, providing further evidence of their shared origin from a single ancestral gene. nih.govnih.gov
The functional shift from a hydrolytic enzyme to a regulatory protein was driven by specific amino acid substitutions. nih.govresearchgate.net These mutations resulted in the loss of lysozyme's catalytic activity and the acquisition of the ability to interact with β-1,4-galactosyltransferase (beta4Gal-T1), modifying its substrate specificity to enable lactose synthesis. nih.govwikipedia.org The active site cleft in lysozyme, responsible for its enzymatic function, underwent significant changes. For instance, an attempt to engineer a hybrid protein by replacing the exon 2 region of goat alpha-lactalbumin (which is a nonenzymatic protein) with that of hen lysozyme conferred catalytic activity upon the alpha-lactalbumin. nih.gov This highlights the critical role of the amino acid residues encoded by this specific gene region in defining function. nih.gov
Another key difference is the ability to bind calcium. While the capacity to bind calcium is a defining and conserved feature of all alpha-lactalbumins, it is restricted to only a few lysozymes. ebi.ac.uk The calcium-binding loop in alpha-lactalbumin is critical for its structural integrity and function. nih.gov Substitutions that block the upper part of the substrate-binding cleft in lysozyme, such as the replacement of Tyr103 with Ala in alpha-lactalbumin, perturb stability and structure. nih.govoup.com These targeted changes ultimately sacrificed the ancestral enzymatic role for a new, essential function in lactation. nih.govresearchgate.net
Comparative Sequence Analysis Across Mammalian Species
The calcium-binding site is one of the most strongly conserved regions among all species. nih.govresearchgate.net The sequence Lys79-Phe-Leu-Asp82-Asp-Asp84-Leu-Thr-Asp87-Asp88 is strikingly well-preserved, underscoring its fundamental importance to the protein's structure and stability. nih.gov However, notable differences exist, such as in the alpha-lactalbumin from the red-necked wallaby (a marsupial), which differs from eutherian mammal versions in size and has amino acid substitutions at eight sites that are otherwise invariant. nih.gov
The table below illustrates the amino acid sequence alignment for alpha-lactalbumin from several mammalian species, highlighting conserved and variable positions.
| Species | Sequence Alignment (Partial) |
| Human | K-V-F-G-R-C-E-L-A-A-A-M-K-R-H-G-L-D-N-Y-R-G-Y-S-L-G-N-W-V-C-A-A-K-F-E-S-N-F-N-T-Q-A-T-N-R-N-T-D-G-S-T-D-Y-G-I-L-Q-I-N-N-K-W-C-K-D-D-Q-D-P-H-S-S-N-I-C-N-I-S-C-D-K-F-L-D-D-D-L-T-D-D-I-M-C-V-K-K-I-L-D-K-V-G-I-N-Y-W-L-A-H-K-A-L-C-S-E-K-L-D-Q-W-L-C-E-K-L |
| Bovine | E-Q-L-T-K-C-E-V-F-Q-R-E-L-K-D-L-K-G-Y-G-G-V-S-L-P-E-W-V-C-T-T-F-H-T-S-G-Y-D-T-E-A-I-V-E-N-N-E-S-T-D-Y-G-L-F-Q-I-N-N-K-I-W-C-K-N-D-Q-D-P-H-S-S-N-I-C-N-I-S-C-D-K-F-L-N-N-D-L-T-D-D-I-M-C-V-K-K-I-L-D-K-V-G-I-N-Y-W-L-A-H-K-A-L-C-S-E-K-L-D-Q-W-L-C-E-K-L |
| Goat | E-Q-L-T-K-C-E-V-F-Q-R-E-L-K-D-L-K-G-Y-G-G-V-S-L-P-E-W-V-C-T-T-F-H-T-S-G-Y-D-T-Q-A-I-V-E-N-N-E-S-T-D-Y-G-L-F-Q-I-N-N-K-I-W-C-K-D-D-Q-N-P-H-S-S-N-I-C-N-I-S-C-D-K-F-L-N-N-D-L-T-D-D-I-M-C-V-K-K-I-L-D-K-V-G-I-N-Y-W-L-A-H-K-A-L-C-S-E-K-L-D-Q-W-L-C-E-K-L |
| Camel | D-Q-L-T-K-C-E-I-F-Q-K-A-L-G-E-Q-G-Y-S-L-V-E-W-V-C-T-T-F-H-T-S-G-Y-D-T-E-A-I-V-E-N-N-E-S-T-E-Y-G-L-F-Q-I-S-N-K-W-C-K-S-S-Q-V-P-Q-S-R-N-I-C-D-I-S-C-D-K-F-L-D-D-D-I-T-D-D-I-M-C-A-K-K-I-L-D-I-K-G-I-D-Y-W-L-A-H-K-A-L-C-T-E-K-L-E-Q-W-L-C-E-K-L |
Note: This table presents a simplified representation of sequence alignments for illustrative purposes. Full sequence data is available in protein databases. researchgate.netresearchgate.net
Evolution of Functional Specificity and Protein Flexibility
The evolutionary divergence of alpha-lactalbumin from its lysozyme ancestor was accompanied by significant changes in protein stability and flexibility. oup.com Alpha-lactalbumin is generally less stable than lysozyme, and its native structure is highly dependent on the tight binding of a Ca2+ ion. oup.com In the absence of this bound ion, the protein adopts a partially folded, "molten globule" state, which has native-like secondary structure but lacks a fixed tertiary structure. researchgate.netcapes.gov.br
This inherent flexibility is not a defect but is intrinsically linked to its function. oup.com The functional site in alpha-lactalbumin includes parts of two adjacent flexible substructures. nih.gov Studies involving mutations have shown that changes in these flexible regions can impact both stability and activity. For example, substituting Lysine-114 with Asparagine (a mutation that reduces flexibility) was found to increase the protein's thermal stability by over 10°C but also reduced its activity in lactose synthesis. nih.govnih.govoup.com Conversely, other destabilizing substitutions in the same region did not affect its activity. nih.govnih.gov
This suggests that a certain degree of structural plasticity or flexibility in the functional site is essential for alpha-lactalbumin to effectively interact with galactosyltransferase and perform its regulatory role. oup.comnih.gov The evolution from a rigid, catalytic enzyme to a flexible, regulatory protein appears to be a case where reduced stability and increased flexibility were adaptations for a new biological purpose. oup.com
Metal Ion Binding and Its Influence on Bovine Alpha Lactalbumin Structure and Function
Characteristics of the Primary Calcium-Binding Site
The native fold of bovine alpha-lactalbumin is stabilized by a strongly bound calcium ion. researchgate.net This primary binding site is located in a loop connecting the protein's large α-helical domain and a smaller β-sheet domain. researchgate.net The removal of Ca2+ is known to destabilize the tertiary structure of the protein. nih.gov The pH dependence of calcium binding suggests that the coordinating groups for the metal ions are carboxylate groups from aspartic and/or glutamic acid residues, with histidine residues likely absent from this site. nih.gov
The primary binding site of bovine α-lactalbumin exhibits a very high affinity for calcium ions. The reported dissociation constants (Kd) for Ca2+ are in the nanomolar to picomolar range, indicating a very tight binding interaction. nih.govnih.gov One study determined the apparent binding constant of Ca2+ to be 2.5 x 10⁸ M⁻¹. nih.gov Another study, using competitive binding with manganese and direct titration with EGTA, reported highly consistent Kd values of 1.3 ± 0.1 nM and 1.10 ± 0.03 nM, respectively. nih.gov
Below is a table summarizing the reported binding affinities for calcium with bovine alpha-lactalbumin.
| Parameter | Reported Value | Method |
| Apparent Binding Constant | 2.5 x 10⁸ M⁻¹ | Circular Dichroism |
| Dissociation Constant (Kd) | 1.3 ± 0.1 nM | Competitive binding with Mn²⁺ |
| Dissociation Constant (Kd) | 1.10 ± 0.03 nM | Titration with EGTA |
| Dissociation Constant (Kd) | 10⁻¹⁰ - 10⁻¹² M | Fluorescence Spectroscopy |
This table presents data from multiple scientific studies and methodologies.
The binding of calcium to its high-affinity site induces significant conformational changes in bovine alpha-lactalbumin, primarily affecting its tertiary structure. researchgate.netnih.gov This structural rearrangement is crucial for the protein's stability and proper folding. nih.govresearchgate.net While the secondary structure remains largely unaffected by Ca2+ binding or release, the tertiary structure undergoes pronounced stabilization. researchgate.netnih.gov The removal of calcium leads to a destabilized tertiary structure, often resulting in a "molten globule" state, which is an intermediate state between the native and fully unfolded protein. nih.govrsc.org
The binding of calcium significantly increases the thermal stability of α-LA. nih.gov Differential scanning calorimetry has shown that in the presence of excess calcium, the protein unfolds at a much higher temperature. nih.gov Calcium binding also stabilizes the protein against pressure-induced unfolding. nih.gov Furthermore, the presence of Ca2+ is essential for the correct refolding and reoxidation of reduced, denatured bovine alpha-lactalbumin, with almost complete renaturation achieved in its presence, compared to only about 2% in its absence. researchgate.netcapes.gov.br
Binding of Other Divalent Metal Ions (Mg²⁺, Mn²⁺, Zn²⁺, Cd²⁺, Co²⁺, Sr²⁺)
Besides calcium, bovine alpha-lactalbumin can bind a variety of other divalent metal ions. nih.gov These ions can interact with the primary calcium-binding site or with other, secondary sites on the protein surface. nih.gov The binding of these cations also influences the protein's structure and stability, though often to a different extent than calcium. nih.gov An affinity series for metal ion binding at the primary calcium site has been determined as: Y³⁺ > La³⁺, Lu³⁺ > Ca²⁺ > Sr²⁺ > Cd²⁺, Pb²⁺, Ba²⁺ > Sc³⁺. nih.gov
Bovine alpha-lactalbumin possesses secondary binding sites for divalent cations, with the zinc-binding site being the most extensively studied. researchgate.netnih.gov While early crystallographic studies on human α-LA suggested a zinc-binding site involving Glu49, solution studies on bovine α-LA indicated that this is not the strong zinc-binding site. nih.gov Instead, a strong zinc-binding site appears to be located near the N-terminus of the protein, involving residues such as Glu1. nih.gov Substitution of Glu1 resulted in the disappearance of strong Zn²⁺ binding. nih.gov
Another distinct secondary site, termed the 'zinc site', has been proposed to involve His-68, which coordinates with ions like Co²⁺ and Cu²⁺. nih.gov Isothermal titration calorimetry has shown that bovine α-LA can bind three zinc ions, with a dissociation constant (Kd) of 5.68 × 10⁻⁵ M. rsc.org Crystal structure data has identified two zinc binding sites in a single α-LA subunit, with one of these sites being the primary calcium-binding site, where Ca²⁺ can be replaced by Zn²⁺. rsc.org
The various metal ions can compete with each other for the binding sites on bovine alpha-lactalbumin. acs.org For instance, Mn²⁺ has been shown to compete directly with Ca²⁺ for the high-affinity binding site. nih.gov However, the dynamics of this competition can be complex. In experiments where Ca²⁺ and Mn²⁺ were mixed simultaneously with the protein, little competition was observed. nih.gov In contrast, when the protein was pre-equilibrated with Mn²⁺, a markedly increased binding of Mn²⁺ was seen. nih.gov
The binding of ions to secondary sites can also allosterically affect the primary calcium-binding site. The binding of zinc to its higher affinity site stabilizes the 'A state' or molten globule form of the protein. nih.gov This indicates a regulatory relationship between the zinc and calcium binding sites.
Influence of Monovalent Cations (Na⁺, K⁺) on Protein Stability
Monovalent cations such as sodium (Na⁺) and potassium (K⁺) also influence the stability of bovine alpha-lactalbumin. researchgate.netnih.gov The binding of these ions, along with Mg²⁺, to the calcium-binding site increases the protein's stability against heat and various denaturing agents. researchgate.net Na⁺, in particular, has been noted to produce a significant salting-out effect, which contributes to protein stability and protects it from denaturation. nih.gov While these monovalent cations do increase stability, the effect is generally less pronounced than that observed with the tightly binding divalent cation, calcium. nih.gov
Below is an interactive data table summarizing the binding of various metal ions to bovine alpha-lactalbumin.
| Metal Ion | Binding Site(s) | Dissociation Constant (Kd) | Effect on Stability |
| Ca²⁺ | Primary high-affinity site | 1.10 - 1.3 nM | Strong stabilization |
| Mg²⁺ | Primary Ca²⁺ site | - | Increases stability |
| Mn²⁺ | Primary Ca²⁺ site, 3 weaker sites | 2.1 µM (primary), 30.5 µM | Increases stability |
| Zn²⁺ | N-terminal site, His-68 site, Primary Ca²⁺ site | 56.8 µM | Can decrease thermal stability |
| Cd²⁺ | Primary Ca²⁺ site | - | - |
| Co²⁺ | 'Zinc site' (His-68) | - | - |
| Sr²⁺ | Primary Ca²⁺ site | Apparent Ka: 5.1 x 10⁵ M⁻¹ | - |
| Na⁺ | Primary Ca²⁺ site | - | Increases stability |
| K⁺ | Primary Ca²⁺ site | - | Increases stability |
Protein Folding, Unfolding, and Conformational Dynamics of Bovine Alpha Lactalbumin
The Molten Globule State as a Folding Intermediate
A key feature in the folding landscape of alpha-lactalbumin is the formation of a "molten globule" (MG) state. This state is a compact, partially folded intermediate that possesses a significant amount of native-like secondary structure but lacks the specific, rigid tertiary structure of the native protein. researchgate.netbiorxiv.org The molten globule is not merely a laboratory curiosity; it is considered a general intermediate in the folding pathway of many proteins and can be functionally relevant. biorxiv.orgrsc.orgmdpi.com
The stable molten globule state of bovine alpha-lactalbumin can be induced under a variety of mild denaturing conditions. nih.gov These conditions disrupt the delicate balance of forces that maintain the native tertiary structure, while leaving the more robust secondary structures largely intact.
pH: A well-characterized molten globule, often called the A-state, is formed at acidic pH (e.g., pH 2). rsc.orgnih.govnih.gov
Calcium Depletion: Bovine alpha-lactalbumin is a calcium-binding protein. The removal of the bound Ca2+ ion, particularly at low ionic strength, destabilizes the native state and promotes the formation of a molten globule conformation, often referred to as the apo-state. biorxiv.orgrsc.orgnih.govnih.gov
Denaturants: Low concentrations of chemical denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride (GnHCl) can induce the molten globule state. nih.gov Anionic surfactants, such as sodium dodecyl sulphate (SDS) at micromolar concentrations, can also denature BLA into a molten globule-like state. nih.gov
Temperature: High temperatures can induce a molten globule state. biorxiv.orgrsc.org For instance, heat treatment can cause BLA to unfold through intermediates that resemble the molten globule. scilit.com
The molten globule state of BLA has been extensively characterized using various biophysical techniques, revealing a unique set of structural properties distinct from both the native and fully unfolded states.
It is a compact, globular state, though demonstrably less compact than the native protein. nih.govnih.gov Solution X-ray scattering studies show that while the native holo-protein has a radius of gyration (Rg) of 15.7 Å, the molten globule state (both the apo-protein at neutral pH and the acid-induced state) has a larger Rg of 17.2 Å. nih.gov This represents an expansion of less than 10%, which is significantly smaller than the expansion observed for molten globules of other proteins, an effect attributed to the constraining influence of intramolecular disulfide bonds. nih.gov Dynamic light scattering experiments have provided a detailed view of the hydrodynamic dimensions, highlighting the compactness of these intermediate states. nih.gov
Structurally, the molten globule retains a substantial amount of the native secondary structure (alpha-helices and beta-sheets) but lacks a fixed tertiary fold. researchgate.netnih.govnih.gov The side chains have increased flexibility, and the hydrophobic core is less tightly packed and more accessible to solvent compared to the native state. researchgate.netmdpi.com Despite the dynamic nature of its tertiary structure, the molten globule is not entirely random; it can contain metastable substructures and exhibits dynamic conformational fluctuations on the nanosecond timescale. biorxiv.orgrsc.org
Table 1: Hydrodynamic Dimensions of Bovine Alpha-Lactalbumin Conformational States This table presents data from dynamic light scattering measurements, comparing the size of the protein in its different folding states.
| Conformational State | Stokes Radius (nm) | Reference |
|---|---|---|
| Native State | 1.91 | nih.gov |
| Kinetic Molten Globule | 1.99 | nih.gov |
| Equilibrium Molten Globule | 2.08 | nih.gov |
| Unfolded State | 2.46 | nih.gov |
Thermodynamics and Kinetics of Folding and Unfolding Transitions
The study of the thermodynamics and kinetics of BLA folding and unfolding provides insight into the stability of its various states and the energy barriers separating them. Differential scanning calorimetry and spectroscopic methods are commonly used to measure the thermodynamic parameters associated with these transitions. scilit.combohrium.comtandfonline.com
Compared to its structural homolog, lysozyme (B549824), bovine alpha-lactalbumin is less thermostable and exhibits lower changes in enthalpy (ΔH) and heat capacity (ΔCp) upon unfolding. bohrium.com This suggests that the native structure of BLA is more flexible and maintained by fewer non-covalent interactions. bohrium.com The thermal unfolding of BLA can be approximated by a two-state transition model, although studies under various conditions reveal the presence of intermediates. bohrium.com
Kinetic studies, including time-resolved X-ray solution scattering following a temperature jump, have shown that the unfolding process is not a simple one-step transition. nih.govaip.org The unfolding of BLA proceeds through at least three distinct kinetic states: an initial molten globule intermediate (I) and two subsequent, more unfolded states (U1 and U2). nih.gov This highlights that even the "unfolded" state can be heterogeneous, and the pathway from the native to the fully denatured state is complex. nih.gov The kinetic molten globule, observed transiently during refolding experiments, appears to be even more compact than the equilibrium molten globule state. nih.gov
Table 2: Thermodynamic Parameters of Thermal Unfolding for Bovine Apo-α-Lactalbumin This table summarizes key thermodynamic values associated with the heat-induced denaturation of the calcium-free form of the protein.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Melting Temperature (Tm) | 74 ± 2 °C | - | nih.gov |
| Radius of Gyration (Rg) - Folded | 15.41 ± 0.06 Å | - | nih.gov |
| Radius of Gyration (Rg) - Unfolded | 20.32 ± 0.02 Å | - | nih.gov |
| Reaction Order (n) | ~1.5 | Heat denaturation in milk | scilit.com |
Conformational Flexibility and its Biological Implications
The inherent conformational flexibility of bovine alpha-lactalbumin is not just a feature of its folding pathway but is also directly linked to its biological functions. nih.gov Even under native conditions, the protein exhibits a degree of fluidity. nih.gov This flexibility allows the protein to adopt multiple conformational states, which is crucial for its interactions with other molecules and biological structures, such as cell membranes. nih.govnih.gov
The ability to transition to a molten globule-like state is particularly important for its capacity to associate with membranes. nih.govresearchgate.net The molten globule state is considered the optimal conformation for interacting with lipid bilayers. researchgate.net This interaction is relevant to the proposed cytotoxic and bactericidal activities of certain BLA complexes, such as the BAMLET complex (Bovine Alpha-lactalbumin Made Lethal to Tumor cells), which is a complex of partially unfolded BLA and oleic acid. nih.gov
The conformational state of BLA can be modulated by its environment, such as by interacting with surfactants or fatty acids. nih.govrsc.org These interactions can promote a partial unfolding to a molten globule-like state, which in turn can alter the protein's biological properties. nih.gov This adaptability, where the protein structure responds to its environment to engage in different functions, is a key aspect of its biology. It has been proposed that the reduced stability of alpha-lactalbumin compared to its homolog lysozyme is a result of evolutionary pressure to adapt to its function in the lactose (B1674315) synthase complex, which requires a degree of flexibility in its functional site. bath.ac.uk
Molecular Mechanisms of Bioactivity of Bovine Alpha Lactalbumin Excluding Clinical Aspects
Role as a Regulatory Component of Lactose (B1674315) Synthase
The principal biological role of alpha-lactalbumin is to function as the regulatory component of the lactose synthase (LS) enzyme system. nih.gov This enzyme complex, located in the Golgi apparatus of mammary epithelial cells, is responsible for the synthesis of lactose, the primary carbohydrate in milk. The lactose synthase complex consists of two components: a catalytic subunit, beta-1,4-galactosyltransferase (β-1,4-GalT), and the regulatory subunit, alpha-lactalbumin. wikipedia.org
In most tissues, β-1,4-galactosyltransferase (specifically the B4GALT1 isoform) transfers galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) on glycoproteins. pnas.orgwikipedia.org However, in the lactating mammary gland, the presence of alpha-lactalbumin dramatically alters the substrate specificity of this enzyme. pnas.orgresearchgate.net Alpha-lactalbumin binds to β-1,4-GalT and lowers its Michaelis constant (K_m) for glucose, making glucose the preferred acceptor substrate over N-acetylglucosamine. pnas.orgresearchgate.net This modification effectively switches the enzyme's primary activity from glycoprotein (B1211001) synthesis to lactose synthesis. pnas.org The interaction is highly specific; for instance, while alpha-lactalbumin modulates the activity of β-1,4-GalT I, another isoform, β-1,4-GalT IV, can interact with alpha-lactalbumin but does not exhibit lactose synthetase activity. nih.gov This highlights the precise nature of the protein-protein interaction required for this functional switch.
The binding of alpha-lactalbumin to β-1,4-GalT inhibits the transfer of galactose to N-acetylglucosamine but not significantly to other related structures. researchgate.net This specific inhibition and redirection of the enzyme's catalytic activity is a unique mechanism of biological control, designating alpha-lactalbumin as a "specifier" protein. pnas.org
The promotion of lactose biosynthesis is a direct consequence of the interaction between alpha-lactalbumin and β-1,4-galactosyltransferase. researchgate.net This interaction is reversible and leads to a significant conformational change in the β-1,4-GalT enzyme. wikipedia.org Specifically, the binding of alpha-lactalbumin to β-1,4-GalT dramatically reduces the K_m for glucose by as much as 1000-fold, thereby greatly increasing the enzyme's affinity for glucose. wikipedia.org This allows for the efficient synthesis of lactose even at the physiological glucose concentrations found in the mammary gland. researchgate.net
The catalytic cycle involves a sequential binding process. nih.gov The binding of Mn²⁺ to β-1,4-GalT is a prerequisite for its interaction with alpha-lactalbumin. nih.gov Subsequently, the binding of UDP-galactose to the enzyme-Mn²⁺ complex facilitates the association with alpha-lactalbumin. nih.gov This forms the complete lactose synthase complex, which then has a high affinity for glucose, leading to the synthesis and release of lactose. nih.gov The structure of the complex reveals that alpha-lactalbumin creates a binding site for glucose within the galactosyltransferase enzyme, holding the glucose molecule in place for the transfer of galactose. nih.gov
Interactions with Other Biomolecules
The bioactivity of bovine alpha-lactalbumin extends beyond its role in lactose synthesis, involving various interactions with other biomolecules which are influenced by the protein's conformational state.
The most critical protein-protein interaction for alpha-lactalbumin is with β-1,4-galactosyltransferase. nih.govresearchgate.net This interaction is highly specific and essential for lactose synthesis. pnas.org The formation of the lactose synthase complex involves the burial of a significant portion of the solvent-accessible surface area of both proteins, indicating a tight and specific association. nih.gov The binding is synergistic with the presence of monosaccharides like glucose and N-acetylglucosamine. nih.gov
Studies have shown that the association of alpha-lactalbumin with β-1,4-galactosyltransferase is dependent on the presence of both Mn²⁺ and a UDP-derivative, such as UDP-galactose. nih.govnih.gov The sedimentation coefficient of the galactosyltransferase increases upon binding to alpha-lactalbumin, confirming the formation of a stable 1:1 complex. nih.gov
| Interacting Protein | Effect of Interaction | Key Ligands Involved |
| Beta-1,4-galactosyltransferase I | Forms lactose synthase complex, switching substrate specificity to glucose. pnas.orgresearchgate.net | Mn²⁺, UDP-galactose, Glucose nih.govnih.gov |
| Beta-1,4-galactosyltransferase IV | Binds to alpha-lactalbumin but does not result in lactose synthase activity. nih.gov | Not specified |
Alpha-lactalbumin can associate with membranes, particularly under conditions of acidic pH or in its metal-free (apo) state. nih.gov This interaction is driven by the exposure of hydrophobic regions of the protein that can then insert into the lipid bilayer of the membrane. nih.govnih.gov The interaction is enhanced by the presence of anionic lipids in the membrane. researchgate.net
When alpha-lactalbumin interacts with phospholipid vesicles, specific segments of the protein penetrate the hydrophobic core of the bilayer. nih.gov This interaction can be modeled as an alpha-helix lying on the interface between the bilayer and the aqueous solution or as a loop penetrating into the bilayer. nih.gov The conformation of alpha-lactalbumin upon membrane association is often described as a "molten globule" state, which is a partially folded state with a high degree of secondary structure but a less defined tertiary structure. nih.govnih.gov This membrane-bound state can lead to the perturbation of the membrane structure. researchgate.net The protein's interaction with hydrophobic surfaces is also evident in its adsorption to the air-water interface, where it can form a dense layer of fibrils. mdpi.com
| Membrane/Surface Type | Condition for Interaction | Observed Effect |
| Phospholipid Vesicles (e.g., DMPC, EPC) | Acidic pH, apo-state (metal-free) nih.govnih.gov | Protein insertion into bilayer, conformational change to molten globule state. nih.govnih.gov |
| Air-Water Interface | Formation of a dense fibril layer. mdpi.com | |
| Hydrophobic Membranes | Increased rejection performance due to hydrophilic surface preventing attachment. mdpi.com |
Bovine alpha-lactalbumin has the ability to bind various organic molecules, including fatty acids. nih.gov This binding is highly dependent on the conformational state of the protein. The native, calcium-bound (holo) form of alpha-lactalbumin does not readily bind fatty acids. researchgate.net However, upon removal of the bound calcium, the protein unfolds into the apo-state, which exposes a hydrophobic binding site capable of interacting with fatty acids. researchgate.netnih.gov
The apo-form of human alpha-lactalbumin has been shown to have one primary binding site for fatty acids, with a higher affinity for unsaturated fatty acids like oleic acid compared to saturated ones like palmitic acid. researchgate.net This interaction can lead to the formation of complexes, such as the well-studied BAMLET (Bovine Alpha-lactalbumin Made Lethal to Tumor cells), although the clinical aspects are beyond the scope of this article. nih.gov The binding of fatty acids to the unfolded protein can stabilize a molten globule-like conformation. nih.gov Chemical modification of alpha-lactalbumin by covalently attaching fatty acid residues can also enhance its surface properties and hydrophobicity. acs.org
| Organic Substance | Protein State for Binding | Binding Characteristics |
| Oleic Acid | Apo-α-lactalbumin (calcium-free) researchgate.netnih.gov | Association constant (human α-LA): 1.9 x 10⁶ M⁻¹ researchgate.net |
| Palmitic Acid | Apo-α-lactalbumin (calcium-free) researchgate.netnih.gov | Association constant (human α-LA): 4.2 x 10⁵ M⁻¹ researchgate.net |
| Lauroyl, Palmitoyl, Stearoyl residues (covalently attached) | Native α-lactalbumin | Increased hydrophobicity and altered functional properties. acs.org |
Investigation of Induced Cell Growth Inhibition and Apoptosis in Research Models
The ability of bovine alpha-lactalbumin to induce cell growth inhibition and apoptosis, or programmed cell death, is a significant area of non-clinical research. This bioactivity is not inherent to the native protein but is manifested when alpha-lactalbumin undergoes a conformational change and complexes with certain cofactors, most notably oleic acid. nih.gov This complex, analogous to the human milk-derived HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor cells), is referred to as BAMLET (Bovine Alpha-lactalbumin Made Lethal to Tumor cells). nih.govresearchgate.net
Research has demonstrated that BAMLET exhibits cytotoxic activity against various cancer cell lines. researchgate.netjst.go.jp The formation of this complex involves a partially unfolded, or molten globule-like, state of alpha-lactalbumin, which allows it to bind oleic acid. nih.gov This structural alteration is crucial for its ability to selectively target and kill tumor cells, while largely sparing healthy, differentiated cells. nih.govlu.se
Studies on human breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the estrogen receptor-negative MDA-MB-231, have shown that the BAMLET complex can inhibit cell growth in a dose-dependent manner. jst.go.jp In contrast, neither purified bovine alpha-lactalbumin nor oleic acid alone demonstrated the same cytotoxic effects. jst.go.jp The induction of apoptosis by BAMLET in these cancer cells has been confirmed through various assays, including the observation of morphological changes characteristic of apoptosis, DNA fragmentation, and analysis of the cell cycle. jst.go.jp
Lactalbumin (B1174986) enzymatic hydrolysate (LAH) has also been investigated for its anti-cancer properties. In vitro studies on human squamous cell carcinoma (hSCC) cell lines have shown that LAH can exhibit cytotoxicity and inhibit cell proliferation in a dose-dependent manner. nih.gov This suggests that peptides derived from the enzymatic breakdown of lactalbumin may also possess bioactive properties that interfere with cancer cell growth. nih.gov
The proposed mechanism for the apoptotic activity of complexes like BAMLET involves their interaction with the cell membrane, leading to disruption and subsequent entry into the cell. nih.gov Once inside, they can trigger the apoptotic cascade through various pathways. The selective nature of this cytotoxicity towards tumor cells is a key aspect of the ongoing research into the molecular mechanisms of these alpha-lactalbumin complexes. nih.gov
Interactive Table 1: Cytotoxic Effects of Bovine Alpha-Lactalbumin Complexes on Cancer Cell Lines
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| MCF-7 (Human Breast Cancer) | BLA-OA complex | 25-400 µg/mL | Dose-dependent inhibition of cell growth | jst.go.jp |
| MDA-MB-231 (Human Breast Cancer) | BLA-OA complex | 25-400 µg/mL | Dose-dependent inhibition of cell growth | jst.go.jp |
| HL-60 (Human Promyelocytic Leukemia) | BAMLET | 32 µg/mL | LC50 (50% cell death) | researchgate.net |
| HT29 (Human Colorectal Adenocarcinoma) | BAMLET | Not specified | Suppression of cell growth | researchgate.net |
| HCT116 (Human Colorectal Carcinoma) | BAMLET | Not specified | Suppression of cell growth | researchgate.net |
| hSCC (Human Squamous Cell Carcinoma) | LAH | 50-100 mg/ml | Cytotoxicity | nih.gov |
Studies on Bactericidal and Antiviral Properties of Alpha-Lactalbumin and Its Fragments
Native bovine alpha-lactalbumin does not typically exhibit significant bactericidal activity. nih.gov However, research has shown that folding variants and enzymatic fragments of the protein possess potent antimicrobial properties. nih.govnih.gov Additionally, chemical modifications of alpha-lactalbumin have been found to enhance its bactericidal and antiviral effects. tandfonline.comnih.gov
Studies have revealed that a folding variant of alpha-lactalbumin, when complexed with a C18:1 fatty acid, demonstrates bactericidal activity, particularly against Streptococcus pneumoniae. nih.gov This active form of the molecule maintains a secondary structure identical to the native protein but has a more flexible tertiary structure. nih.gov This suggests that, similar to its apoptosis-inducing activity, a specific conformational state is necessary for its antimicrobial function.
Enzymatic digestion of bovine alpha-lactalbumin by proteases such as trypsin and chymotrypsin (B1334515) yields specific polypeptide fragments with bactericidal properties. nih.gov These fragments are particularly effective against Gram-positive bacteria, while Gram-negative bacteria are generally less susceptible. nih.gov The antimicrobial action of these peptides is thought to involve the disruption of bacterial cell membranes. tandfonline.com
Esterification, a chemical modification process, has been shown to significantly enhance the antimicrobial activity of alpha-lactalbumin. tandfonline.com Methylated alpha-lactalbumin, for instance, exhibits a lower minimum inhibitory concentration (MIC) against various pathogenic bacteria compared to its native form. tandfonline.com This increased activity is attributed to the increased positive charge and hydrophobicity of the modified protein, which facilitates its interaction with negatively charged bacterial membranes. tandfonline.com
In terms of antiviral properties, research has demonstrated that chemically modified alpha-lactalbumin can inhibit the replication of certain viruses. nih.govnih.gov For example, methylated alpha-lactalbumin has been shown to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1). nih.gov Furthermore, acylation of alpha-lactalbumin, which introduces succinic or cis-aconitic acid moieties, results in potent antiviral activity against Human Immunodeficiency Virus (HIV) types 1 and 2 in vitro. nih.gov The proposed mechanism for this antiviral action is the inhibition of virus-cell fusion and entry into the host cell. nih.gov While modified alpha-lactalbumin shows antiviral potential, some studies indicate that other whey proteins, like beta-lactoglobulin, may exhibit stronger antiviral effects. mdpi.com
Interactive Table 2: Antimicrobial Spectrum of Bovine Alpha-Lactalbumin and its Derivatives
| Organism | Compound/Fragment | Modification | Observed Effect (MIC/IC50) | Reference |
| Staphylococcus aureus | Esterified α-La | Methylation | 125 µg/mL | tandfonline.com |
| Listeria monocytogenes | Esterified α-La | Methylation | 125 µg/mL | tandfonline.com |
| Streptococcus pyogenes | Esterified α-La | Methylation | 62.5 µg/mL | tandfonline.com |
| Pseudomonas aeruginosa | Esterified α-La | Methylation | 250 µg/mL | tandfonline.com |
| Streptococcus pneumoniae | α-La folding variant | Complex with C18:1 fatty acid | Bactericidal | nih.gov |
| Gram-positive bacteria | EQLTK (residues 1-5) | Tryptic fragment | Bactericidal | nih.gov |
| Gram-positive bacteria | GYGGVSLPEWVCTTF ALCSEK | Tryptic fragment | Bactericidal | nih.gov |
| Gram-positive bacteria | CKDDQNPH ISCDKF | Chymotryptic fragment | Bactericidal | nih.gov |
| Herpes Simplex Virus type 1 (HSV-1) | Met-ALA | Methylation | IC50: 20-95 µg/mL | nih.gov |
| Human Immunodeficiency Virus type 2 (HIV-2) | Aconitylated α-La | Aconitylation | IC50: 500-3000 nM | nih.gov |
Advanced Analytical and Spectroscopic Methodologies for Characterization
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and quantification of alpha-lactalbumin from complex mixtures like whey.
High-Performance Liquid Chromatography (HPLC), especially in its reversed-phase (RP-HPLC) configuration, is a cornerstone for assessing the purity and quantifying alpha-lactalbumin in various milk products. researchgate.net This technique separates proteins based on their hydrophobicity. A common setup involves a C8 or C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netcabidigitallibrary.org
RP-HPLC methods have been developed to effectively separate major whey proteins, including α-La and β-lactoglobulin, within a 30-minute timeframe. researchgate.net The quantification of α-La is typically achieved by monitoring the UV absorbance at a specific wavelength, often around 214 nm. researchgate.net For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). This allows for precise quantification, with methods demonstrating linearity over a concentration range of 0.2 to 10 µg/mL and a limit of quantification (LOQ) as low as 0.15 µg/mL. nih.gov However, in some HPLC methods, co-elution with other proteins like lactoferrin can pose a challenge for the accurate quantification of α-La, necessitating careful method development and validation. cabidigitallibrary.org
Table 1: HPLC Parameters for α-Lactalbumin Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column | Reversed-phase C8 or C18 | researchgate.netcabidigitallibrary.orgnih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | researchgate.netcabidigitallibrary.org |
| Detection | UV Absorbance (e.g., 214 nm) or Mass Spectrometry | researchgate.netnih.gov |
| Flow Rate | ~1.0 mL/min | researchgate.net |
| Column Temperature | ~35-40 °C | researchgate.netnih.gov |
Capillary Electrophoresis (CE) offers a high-resolution alternative for the separation of milk proteins. This technique separates molecules based on their charge-to-size ratio in an electric field. CE methods have been successfully employed for the analysis of alpha-lactalbumin in milk powders and other dairy products. nih.gov A typical CE system uses an uncoated fused-silica capillary and a running buffer such as a borate (B1201080) buffer at an alkaline pH (e.g., pH 8.0 or 9.10). cabidigitallibrary.orgnih.gov
CE provides rapid separations, often in under 15 minutes, and can simultaneously determine α-La, β-lactoglobulin A, and β-lactoglobulin B. cabidigitallibrary.orgnih.govnih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power by providing molecular mass information, which aids in the definitive identification of protein variants and fragments. nih.gov This is particularly useful for creating accurate fingerprints of the major proteins present in bovine milk. nih.gov
Spectroscopic Approaches for Structural and Conformational Analysis
Spectroscopic techniques are indispensable for elucidating the structural features of alpha-lactalbumin, from its secondary structure elements to the subtle dynamics of its unfolded states.
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of proteins. semanticscholar.org The far-UV CD spectrum (typically 190-250 nm) of native bovine alpha-lactalbumin at neutral pH exhibits characteristic features of an alpha-helical protein, with distinct negative bands around 208 nm and 222 nm and a positive maximum near 190 nm. nih.govnih.gov These signals arise from the peptide bond chromophores arranged in ordered secondary structures like alpha-helices and beta-sheets.
Changes in the protein's environment, such as pH, temperature, or the binding of ligands, can induce conformational changes that are readily detected by CD. nih.gov For instance, in an acidic solution or upon removal of its bound calcium ion, α-La can transition to a "molten globule" state, which retains a significant amount of native-like secondary structure, as observed by the persistence of the far-UV CD signal, even as the tertiary structure is disrupted. nih.govvu.nl The near-UV CD spectrum (250-300 nm), which is sensitive to the environment of aromatic amino acid residues, can be used to monitor changes in the tertiary structure. nih.gov
Table 2: Characteristic Far-UV CD Spectral Features of Bovine α-Lactalbumin
| Wavelength (nm) | Ellipticity | Structural Implication | Source |
|---|---|---|---|
| ~222 | Negative Minimum | α-helical structure | nih.gov |
| ~208 | Negative Minimum | α-helical and random coil contributions | nih.govnih.gov |
| ~190 | Positive Maximum | α-helical structure | nih.gov |
Fluorescence spectroscopy is a highly sensitive technique for probing the tertiary structure of proteins and their interactions with ligands. iranjournals.ir Alpha-lactalbumin contains four tryptophan residues which act as intrinsic fluorophores. acs.org The fluorescence emission spectrum of these tryptophan residues is sensitive to their local microenvironment. acs.org
Quenching of the intrinsic tryptophan fluorescence of α-La upon the addition of a ligand can indicate binding. acs.org This phenomenon can be used to determine binding constants and understand the mechanism of interaction, such as whether it is static (formation of a complex) or dynamic (collisional quenching). iranjournals.iracs.org Furthermore, the use of extrinsic fluorescent probes like 8-Anilino-1-naphthalenesulfonic acid (ANS) can provide information about changes in the protein's surface hydrophobicity, which often occur during unfolding or ligand binding. nih.gov An increase in ANS fluorescence suggests that hydrophobic regions of the protein have become more exposed. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying the structure and dynamics of proteins at an atomic level, particularly in their unfolded or partially folded states. While the native structure of alpha-lactalbumin is well-characterized, its unfolded states are also of significant interest for understanding protein folding pathways.
To study the reduced, unfolded state of bovine alpha-lactalbumin, multidimensional heteronuclear NMR experiments (¹H, ¹³C, ¹⁵N) are employed. nih.gov These studies are often conducted in the presence of a denaturant like 8 M urea (B33335) at an acidic pH to ensure the protein is fully unfolded and to obtain sharp NMR signals. nih.gov By analyzing chemical shifts and relaxation parameters (such as the transverse relaxation rate, R₂), researchers can identify regions of residual structure or transient interactions within the unfolded polypeptide chain. nih.gov Comparing these parameters for bovine α-La with homologous proteins like human α-La and hen egg-white lysozyme (B549824) reveals both similarities and differences in their unfolded state ensembles, providing insights into the factors that govern protein folding and stability. nih.gov
Mass Spectrometry for Protein Characterization
Mass spectrometry (MS) is an indispensable analytical tool for the detailed characterization of proteins, providing information on molecular weight, identity, sequence, and post-translational modifications (PTMs). creative-proteomics.comnih.gov For a complex protein like alpha-lactalbumin, various MS techniques are employed to obtain a comprehensive profile. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for determining the molecular mass of intact proteins. creative-proteomics.comyoutube.com This technique is particularly advantageous due to its high tolerance for salts and detergents often present in protein preparations. youtube.com In a MALDI-TOF analysis, the protein sample is co-crystallized with a matrix material (like sinapinic acid) on a target plate. nih.gov A pulsed laser irradiates the sample, causing the desorption and ionization of the protein molecules, which typically acquire a single charge. youtube.com These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time-of-flight to the detector. youtube.com
For alpha-lactalbumin, which has a molecular weight of approximately 14.2 kDa, MALDI-TOF MS can accurately confirm its intact mass. nih.govresearchgate.net This analysis is crucial for verifying the identity and purity of the protein. The technique can detect mass shifts resulting from covalent modifications, making it suitable for identifying changes in the protein structure. creative-proteomics.com MALDI-TOF MS has been effectively used to generate protein profiles of various milk types, where signals corresponding to proteins like lactalbumin (B1174986) are clearly detected in the 2,000–30,000 Da mass range. nih.gov While highly effective for proteins up to 100 kDa and beyond, its primary strength lies in providing a rapid snapshot of the intact protein's mass and major modifications without the need for complex deconvolution algorithms often required by other methods like electrospray ionization (ESI). creative-proteomics.comyoutube.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detailed protein characterization, including sequence confirmation and the precise identification and localization of post-translational modifications (PTMs). nih.govyoutube.com The process, known as peptide mapping, involves several steps. youtube.com First, the protein is denatured to unfold its structure, followed by the reduction of disulfide bonds and alkylation of cysteine residues to prevent refolding. youtube.com The protein is then enzymatically digested, typically with trypsin, which cleaves the polypeptide chain at specific amino acid residues (lysine and arginine), generating a predictable set of smaller peptides. youtube.com
These peptides are then separated using liquid chromatography (LC), often reversed-phase HPLC (RP-HPLC), before being introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer first measures the mass of the intact peptides (MS1 scan). Selected peptides are then fragmented within the instrument, and the masses of the resulting fragments are measured (MS/MS or MS2 scan). nih.gov The fragmentation pattern provides sequence information that allows for the identification of the original peptide by matching it against a protein database. nih.gov
This approach has been successfully applied to bovine alpha-lactalbumin to confirm its amino acid sequence and to identify PTMs. nih.govnih.gov For example, LC-MS/MS can identify disulfide bond arrangements, glycosylation, and phosphorylation. nih.govmdpi.com Studies have used LC-MS to quantify alpha-lactalbumin and its variants in milk, demonstrating the method's precision. nih.govnih.gov By comparing the observed peptide masses to theoretical masses, researchers can pinpoint modifications that alter a peptide's mass. google.com The comprehensive data generated by LC-MS/MS allows for the creation of detailed peptide maps, which are crucial for assessing protein integrity, identifying variants, and characterizing modifications that can impact the protein's function. mdpi.com
Calorimetric Methods for Thermodynamic Stability
Calorimetric techniques directly measure the heat changes associated with biochemical processes, providing fundamental thermodynamic data on protein stability and interactions.
Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal stability of proteins like alpha-lactalbumin. nih.govnih.gov It measures the heat capacity of a protein solution as a function of temperature. mdpi.com As the temperature is increased at a constant rate, the protein undergoes thermal denaturation, an endothermic process that results in the absorption of heat. nih.gov This is observed as a peak in the DSC thermogram, and the temperature at the peak maximum is the denaturation temperature (Td) or melting temperature (Tm). nih.govmdpi.com
The thermal stability of alpha-lactalbumin is highly dependent on the binding of calcium. researchgate.net The holo-form (calcium-bound) is significantly more stable than the apo-form (calcium-free). researchgate.netnih.gov DSC studies show that the Td of holo-α-LA is around 62-65°C, while the apo-form denatures at much lower temperatures, sometimes as low as 10-30°C. nih.govnih.gov The unfolding of alpha-lactalbumin can be a complex process, sometimes showing multiple transitions in the thermogram, which may correspond to the melting of different structural domains. mdpi.comacs.org For example, some studies report a two-stage melting process, with the β-hairpin structure melting independently of the helical domains. acs.org The area under the denaturation peak corresponds to the calorimetric enthalpy (ΔH) of unfolding, providing further insight into the energetics of the process. researchgate.net DSC is widely used to assess how factors such as pH, ionic strength, and the presence of ligands or other proteins affect the thermal stability of alpha-lactalbumin. researchgate.netscialert.net
Table 2: Denaturation Temperatures (Td) of Bovine α-Lactalbumin Under Various Conditions Measured by DSC
| α-Lactalbumin Form | Condition | Denaturation Temperature (Td/Tm) (°C) | Reference(s) |
| Holo-form (Ca²⁺-bound) | Native reference, pH 6.0-10.0 | 64.2 - 65.3 | nih.gov |
| Apo-form (Ca²⁺-free) | General | ~35 | researchgate.net |
| Holo-form (Ca²⁺-bound) | Heated in presence of β-lg | Td decreased | researchgate.net |
| Apo-form (Ca²⁺-free) | Heated in presence of β-lg | Td increased by 2.5°C | researchgate.net |
| Holo-form (Ca²⁺-bound) | pH 3.5 | 58.6 | scialert.net |
| Holo-form (Ca²⁺-bound) | pH 6.5 | 61.5 | scialert.net |
| This table is generated based on data from multiple sources. nih.govresearchgate.netscialert.net |
Isothermal Titration Calorimetry (ITC) is a label-free technique that provides a complete thermodynamic characterization of binding interactions in a single experiment. harvard.eduresearchgate.net It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a macromolecule, such as alpha-lactalbumin. harvard.edunih.gov The resulting data can be analyzed to determine the binding affinity (Ka, or its inverse, the dissociation constant, Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH). harvard.eduresearchgate.net From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, offering a full thermodynamic profile of the interaction. harvard.edu
ITC has been employed to study the binding of various ligands, including ions and small molecules, to different conformational states of alpha-lactalbumin. nih.govdoi.org For example, the binding of the fluorescent probe 8-anilino-1-naphthalene sulfonic acid (ANS) to the molten globule state of α-LA has been characterized using ITC. nih.govdoi.org These studies show that ANS binds more strongly to the partially folded states of the protein compared to the native or fully denatured states. nih.gov The analysis of the binding isotherm can reveal the number of binding sites and their respective affinities. doi.org For instance, one study found that ANS binds to the acid-induced molten globule state of α-LA at two independent sites. nih.gov The thermodynamic parameters obtained from ITC, particularly the enthalpy and entropy values, provide insights into the nature of the forces driving the binding event, such as hydrophobic interactions and hydrogen bonding. researchgate.netdoi.org
Table 3: Thermodynamic Parameters for the Binding of ANS to the Partially Folded State of α-Lactalbumin at pH 7.0
| Binding Site | Affinity Constant (K) (M⁻¹) | Enthalpy (ΔH) (kJ·mol⁻¹) | Entropy (ΔS) (J·K⁻¹·mol⁻¹) | Stoichiometry (n) | Reference(s) |
| Site 1 (HFIP + GndSCN induced) | 858 ± 220 | 4.4 ± 1.0 | 70 | - | doi.org |
| Site 2 (HFIP + GndSCN induced) | (1.12 ± 0.25) x 10³ | 2.1 ± 0.2 | 65 | - | doi.org |
| Site 1 (Acid-induced, 10°C) | - | - | - | 14.0 ± 0.2 | nih.gov |
| Site 2 (Acid-induced, 10°C) | - | - | - | 1.6 ± 0.2 | nih.gov |
| Site 2 (Acid-induced, 35°C) | - | - | - | 4.1 ± 0.1 | nih.gov |
| This table is generated based on data from multiple sources. nih.govdoi.org |
Electrophoretic Techniques for Protein Variants and Folding Intermediates
Electrophoretic methods are fundamental in the characterization of alpha-lactalbumin, enabling the separation and analysis of its different structural forms, including genetic variants, post-translationally modified species, and folding intermediates. These techniques separate molecules based on their size, charge, and conformation, providing critical insights into the protein's heterogeneity and structural transitions.
Capillary Electrophoresis (CE) has emerged as a powerful tool for the rapid and high-resolution analysis of alpha-lactalbumin. acs.orgnih.gov A simple and fast method utilizes an acetic acid buffer to extract whey proteins, which are then analyzed by CE on an uncoated column with a borate buffer as the running medium. acs.orgnih.gov This approach allows for the separation of alpha-lactalbumin from other whey proteins, such as β-lactoglobulin, in under five minutes. acs.orgresearchgate.net The technique is sensitive, with detection limits around 0.01 mg/mL, and can be used to quantify the degree of denaturation of bovine α-lactalbumin during processes like heat treatment of whey. acs.orgresearchgate.net The electrophoretic mobility of alpha-lactalbumin in CE can be influenced by buffer pH and the presence of surfactants, which can form protein-surfactant complexes and alter the protein's effective charge and migration time. nih.gov
Polyacrylamide Gel Electrophoresis (PAGE) , in its various formats, is extensively used to study alpha-lactalbumin.
Native-PAGE separates proteins in their folded state, preserving their native charge and conformation. This technique is particularly useful for observing conformational changes, such as the calcium-dependent electrophoretic shift. nih.gov When calcium is removed from alpha-lactalbumin, its electrophoretic mobility increases due to the exposure of negative charges. nih.gov Native-PAGE has also been employed to monitor the loss of native alpha-lactalbumin during heat treatment, showing that the calcium-free (apo) form is slightly less heat-stable than the calcium-bound (holo) form. animbiosci.orgresearchgate.net
Sodium Dodecyl Sulfate-PAGE (SDS-PAGE) denatures proteins and separates them primarily based on molecular mass. It is effective for identifying aggregates and fragments. Under non-reducing conditions, SDS-PAGE can distinguish monomers from disulfide-linked dimers and higher-order aggregates formed during heating. acs.orgnih.gov Under reducing conditions, which break disulfide bonds, SDS-PAGE can reveal fragments resulting from peptide bond hydrolysis under acidic conditions and high temperatures. nih.gov It also clearly differentiates between native and reduced alpha-lactalbumin. researchgate.net
Two-Dimensional (2D)-PAGE , which combines isoelectric focusing (separation by pI) with SDS-PAGE (separation by mass), provides the highest resolution for complex mixtures. It has been used to analyze the products of heat treatment of alpha-lactalbumin and its mixtures with β-lactoglobulin, revealing the formation of new protein species due to interactions. animbiosci.orgresearchgate.net
These electrophoretic techniques are also crucial for identifying and characterizing folding intermediates , such as the molten globule state. The molten globule is a compact, partially folded state with native-like secondary structure but a fluctuating tertiary structure. cohensw.com This state is considered a key intermediate in the folding pathway of alpha-lactalbumin and can be induced by low pH or calcium removal. cohensw.comnih.govnih.gov Electrophoresis can distinguish the molten globule state from the native and fully unfolded states based on differences in compactness and charge exposure. animbiosci.org Furthermore, techniques like disulfide scrambling combined with HPLC and electrophoretic analysis have allowed for the kinetic trapping and identification of specific on-pathway and off-pathway folding intermediates of alpha-lactalbumin. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Running Buffer | 50 mM Borate Buffer, pH 8.0 | Separation of whey proteins | acs.orgnih.gov |
| Extraction Medium | 50 mM Acetic Acid, pH 4.6 | Effective extraction from milk powders | acs.org |
| Capillary | Uncoated 50 μm silica (B1680970) capillary | Rapid analysis | acs.org |
| Analysis Time | < 5 minutes | Fast and efficient separation | acs.orgnih.gov |
| Detection Limit | ±0.01 mg/mL | Sensitive quantification | acs.orgnih.gov |
| PAGE Type | Observation | Significance | Reference |
|---|---|---|---|
| Native-PAGE | Increased electrophoretic mobility upon Ca2+ removal. | Demonstrates conformational change and charge exposure in the apo-form. | nih.gov |
| Native-PAGE | Loss of native protein band with increasing heat. | Quantifies thermal denaturation; apo-α-La is less stable than holo-α-La. | animbiosci.orgresearchgate.net |
| SDS-PAGE (Non-reducing) | Formation of dimer and higher molecular weight bands upon heating. | Identifies disulfide-linked aggregates. | acs.orgnih.gov |
| SDS-PAGE (Reducing) | Appearance of smaller bands after incubation at low pH and high temperature. | Reveals fragmentation due to peptide bond hydrolysis. | nih.gov |
| 2D-PAGE | Appearance of new protein spots when heated with β-lactoglobulin. | Shows heat-induced covalent interactions between whey proteins. | animbiosci.org |
Turbidimetry and Light Scattering for Aggregation and Size Analysis
The aggregation of reduced alpha-lactalbumin is a critical phenomenon that can be quantitatively assessed using turbidimetry and light scattering techniques. These methods provide information on the size, molecular weight, and kinetics of aggregate formation.
Turbidimetry measures the loss of light intensity as it passes through a solution containing suspended particles, such as protein aggregates. nottingham.ac.uk It is a straightforward method, often performed with a standard spectrophotometer, to monitor the extent and rate of aggregation. nottingham.ac.ukncsu.edu Studies on alpha-lactalbumin have used turbidity measurements to track aggregation under various conditions. For instance, heating pure preparations of alpha-lactalbumin to 95°C at neutral pH causes rapid aggregation, which can be monitored by an increase in turbidity. acs.orgnih.gov The development of turbidity is also highly dependent on pH, with the greatest increase observed near the protein's isoelectric point. ncsu.edu Turbidimetry has also been used to assess the resolubilization of thermally precipitated alpha-lactalbumin, where a decrease in turbidity indicates the dissociation of aggregates. nih.gov
Light Scattering techniques are powerful for obtaining detailed information about the size and molecular weight of proteins and their aggregates in solution. nottingham.ac.ukscirp.org
Dynamic Light Scattering (DLS) , also known as photon correlation spectroscopy, measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. scirp.org From these fluctuations, the diffusion coefficient can be calculated, which in turn yields the hydrodynamic radius (RH) of the particles via the Stokes-Einstein equation. DLS is particularly sensitive to the initial stages of aggregation, capable of detecting small increases in particle size that may not yet result in significant turbidity. nih.gov For example, when aggregation of reduced alpha-lactalbumin is induced, DLS can monitor the immediate increase in the average hydrodynamic radius as monomers begin to form small oligomers. nih.govnih.gov
Static Light Scattering (SLS) , including Multi-Angle Light Scattering (MALS), measures the time-averaged intensity of scattered light as a function of angle and concentration. nottingham.ac.ukyoutube.com This information can be used to determine the weight-averaged molecular weight (Mw) of the particles in solution. nottingham.ac.uk When coupled with a separation technique like Size-Exclusion Chromatography (SEC-MALS), it becomes a robust method for characterizing the size distribution of protein aggregates. researchgate.net SEC-MALS has been used to show that without a free thiol group to initiate covalent aggregation, alpha-lactalbumin itself aggregates only minimally upon heating, but the presence of other proteins or added thiols can significantly increase the size and molecular weight of the aggregates formed. researchgate.netresearchgate.net
These methodologies have revealed that the aggregation of reduced alpha-lactalbumin is often driven by the formation of intermolecular disulfide bonds and can be controlled by factors such as temperature, pH, calcium concentration, and the presence of free thiols like cysteine. acs.orgresearchgate.net
| Condition | Observation | Interpretation | Reference |
|---|---|---|---|
| Heating at 95°C, pH 7.0 | Rapid increase in turbidity. | Indicates extensive aggregation driven by hydrophobic interactions. | acs.orgnih.gov |
| pH adjustment from 3.5 to 6.0 | Highest turbidity near the isoelectric point (pI ≈ 4.5). | Aggregation is enhanced when net protein charge is minimal. | ncsu.edu |
| pH adjustment to 8.0 after acid/heat precipitation | Significant decrease in turbidity (optical density). | Demonstrates partial reversibility and resolubilization of aggregates. | nih.gov |
| Technique | Parameter Measured | Finding for α-Lactalbumin | Reference |
|---|---|---|---|
| DLS | Hydrodynamic Radius (RH) | Immediate increase in RH upon induction of aggregation with DTT, indicating formation of small oligomers. | nih.gov |
| DLS | Particle Size Distribution | Formation of a "chaperoned complex" with α-crystallin, appearing as a loose globular entity. | nih.gov |
| SEC-MALS | Weight-Averaged Molecular Weight (Mw) | Addition of free cysteine increased the size of thermally induced aggregates. | researchgate.net |
| Multi-Detector SEC | Molecular Weight (Mw) | Determined Mw of monomeric α-lactalbumin to be ~15 kDa, consistent with theoretical values. | azom.com |
Biotechnological and Research Applications of Bovine Alpha Lactalbumin
Recombinant Protein Production and Engineering for Research
The ability to produce alpha-lactalbumin through recombinant DNA technology has been fundamental to advancing its study. Production in microbial systems like Escherichia coli allows for high-yield expression, facilitating detailed structural and functional analyses. researchgate.net For instance, a cDNA clone for bovine pre-alpha-lactalbumin was used to express the mature protein as a fusion protein in an E. coli T7 expression system. researchgate.net This fusion protein, which accumulated to approximately 50% of the total bacterial protein, was produced in an insoluble form and could be purified to generate an active recombinant alpha-lactalbumin molecule closely resembling the native protein. researchgate.net
Bacterial expression systems have also been developed to produce variants of bovine α-lactalbumin for site-directed mutagenesis studies. miami.edu These engineered variants, with single amino acid substitutions, are crucial for investigating the protein's structure-function relationships, its interaction with galactosyltransferase in the lactose (B1674315) synthase complex, and the reasons for its functional divergence from the structurally homologous lysozyme (B549824). miami.edurcsb.org Studies using 28 different single-site variants revealed that substitutions in a region known as aromatic cluster I were particularly important for the protein's activity. miami.edu
Beyond microbial hosts, transgenic animals have been engineered to produce non-bovine alpha-lactalbumin. In a notable example, the first transgenic cow, Rosie, produced human alpha-lactalbumin in her milk at a concentration of 2.4 grams per liter in 1997. ncert.nic.in More recent research has involved producing healthy transgenic cows via somatic cell nuclear transfer that express recombinant human alpha-lactalbumin at levels up to 1.55 g/L. nih.gov The purified recombinant human protein from this milk showed physicochemical properties similar to its natural counterpart and was not glycosylated, unlike the endogenous bovine alpha-lactalbumin. nih.gov This research supports the feasibility of "humanizing" cow's milk for improved infant nutrition. nih.gov Furthermore, developments in precision fermentation are creating animal-free, scalable, and cost-effective methods for producing bovine alpha-lactalbumin, which is expected to make this valuable protein more widely available. prnewswire.com
Utilization as a Genetic Marker in Animal Science Research
The gene encoding alpha-lactalbumin (LALBA) is a subject of intense research in animal science, where its polymorphisms are investigated as potential genetic markers for improving milk production traits in dairy cattle. nih.govgeneticsmr.org The identification of single-nucleotide polymorphisms (SNPs) within the LALBA gene and its regulatory regions allows for marker-assisted selection (MAS), a strategy to select for desirable traits in livestock breeding programs. nih.gov
Numerous studies have identified polymorphisms in the LALBA gene and linked them to specific milk production characteristics in various cattle and buffalo breeds. nih.govnih.govanimbiosci.org For example, a T/C transition at nucleotide -1001 in the promoter region of the bovine LALBA gene was found to influence milk production traits in Polish Holstein-Friesian cows. nih.gov Cows with the TT genotype had higher daily milk yield and lactose yield compared to those with the CT genotype. nih.gov In another study, a polymorphism at position +15 was associated with milk, protein, and fat yields in Holstein cows. nih.govanimbiosci.org
Research in Nili Ravi buffaloes identified polymorphisms associated with the major whey protein content. nih.gov The expression of the LALBA gene was also shown to vary with the lactation stage, being highest in the transition phase and gradually decreasing thereafter. nih.gov Similarly, studies in Chinese Holstein cows and various buffalo breeds have sought to identify novel SNPs and analyze their association with traits like milk yield, protein percentage, and fat percentage. geneticsmr.organimbiosci.org Although not all identified polymorphisms show a significant association with production traits, the ongoing research highlights the potential of the LALBA gene as a candidate for improving dairy production through genetic selection. nih.govgeneticsmr.org
Table 1: Selected Polymorphisms in the Bovine Alpha-Lactalbumin (LALBA) Gene and Their Associated Effects in Dairy Cattle
| Polymorphism Location | Breed(s) | Associated Trait(s) | Findings | Reference(s) |
|---|---|---|---|---|
| g.-1001T>C (Promoter) | Polish Holstein-Friesian | Milk Yield, Lactose Yield | TT genotype associated with higher daily milk and lactose yield. | nih.gov |
| +15 A/B (5' UTR) | Holstein, Water Buffalo | Milk, Protein, and Fat Yields | 'A' variant linked to greater milk, protein, and fat yields; 'B' variant linked to higher protein and fat percentages. | nih.govanimbiosci.org |
| Exon 4 (α-LA2516 C>T) | Chinese Holstein | Milk Production Traits | No significant association found with milk yield, protein percentage, fat percentage, or somatic cell score. | geneticsmr.org |
| Chromosomal Position 34310940 | Nili Ravi Buffalo | Whey Protein Content | Polymorphism found to be associated with the major whey protein. | nih.gov |
Alpha-Lactalbumin as a Model System for Protein Folding and Stability Studies
Alpha-lactalbumin is a classic model system in biophysical chemistry for studying the mechanisms of protein folding and stability. researchgate.net A key reason for its prominence is its ability to form a stable "molten globule" state under mild denaturing conditions, such as low pH (acidic conditions) or the removal of its tightly bound calcium ion (apo-state) at elevated temperatures. nih.govnih.govbiorxiv.org This molten globule state is considered a key folding intermediate. nih.govscispace.com
The molten globule state of alpha-lactalbumin is characterized by several key features:
It retains a significant amount of native-like secondary structure, primarily alpha-helices. researchgate.netscispace.com
It is compact, with a radius only about 10% larger than the native state. researchgate.netnih.gov
It lacks the specific, rigid tertiary structure of the native protein, exhibiting a fluctuating tertiary fold. researchgate.netscispace.com
Intensive study using techniques like circular dichroism, fluorescence spectroscopy, NMR, and X-ray scattering has revealed that this state is not a random, collapsed polypeptide but possesses a native-like tertiary fold. nih.govscispace.comnih.gov It is, however, highly heterogeneous, with a well-structured alpha-helical domain and a largely unfolded beta-sheet domain. nih.govscispace.com The binding of metal cations, particularly Ca²⁺, significantly stabilizes the native structure against heat and denaturing agents. nih.govresearchgate.net The study of engineered mutant proteins with altered stability has provided further insights into the role of the molten globule state as a critical intermediate in the protein folding pathway. nih.govnih.gov
Research into Supramolecular Structures and Engineered Assemblies
Bovine alpha-lactalbumin exhibits a capacity for self-assembly into well-defined supramolecular structures, such as nanotubes, under specific conditions. nih.govnih.gov This process can be initiated by the partial hydrolysis of the protein, for example with V8 enzyme, in the presence of calcium and a phosphate (B84403) buffer at neutral pH. nih.gov The formation of these nanotubes, which are typically around 20 nm in diameter and several micrometers long, follows a proposed three-stage mechanism: destabilization of the native protein, formation of a dimeric nucleus, and elongation into nanotubes. nih.gov These protein-based nanotubes have potential applications as templates for creating other nanomaterials, such as conductive silver nanotubes. nih.gov
Beyond self-assembly, alpha-lactalbumin is used in the design of engineered assemblies with other molecules. It can form complexes with bioactive compounds like capsaicin, the pungent component of chili peppers. nih.gov Research using calorimetric and spectroscopic techniques has shown that both the native (holo-ALA) and the decalcified (apo-ALA) forms of the protein can spontaneously bind to capsaicin. nih.gov Molecular docking studies suggest that hydrogen bonds are key to the interaction with the native protein, while hydrophobic interactions dominate binding to the decalcified form. nih.gov This research demonstrates the potential to use alpha-lactalbumin as an edible delivery vehicle for bioactive molecules, forming loaded colloids with significant encapsulation efficiency. nih.gov The ability to design and control such protein assemblies opens avenues for creating advanced biomaterials and functional food ingredients. acs.orgbakerlab.org
Investigations into Protein Aggregation and Fibrillation Mechanisms
The misfolding and aggregation of proteins into amyloid fibrils are associated with numerous diseases. researchgate.net Bovine alpha-lactalbumin serves as a valuable model protein for investigating the fundamental mechanisms of amyloid fibril formation. researchgate.netnih.gov Under conditions such as acidic pH (e.g., pH 2.0) and elevated temperatures, the protein can be induced to form ordered aggregates with the characteristic beta-sheet structure of amyloid fibrils. nih.govmdpi.com
Studies have shown that the process of alpha-lactalbumin fibrillation is complex. One key finding is that hydrolysis of peptide bonds, leading to nicking and fragmentation of the protein, plays a crucial role in initiating the aggregation process under acidic and high-temperature conditions. nih.gov These fragments may act as the initial nuclei for the formation of fibrils. nih.gov The aggregation kinetics can be monitored using dyes like Thioflavin T, which binds specifically to amyloid structures. nih.govresearchgate.net Unlike the fibrillation of some other proteins, the aggregation of alpha-lactalbumin can proceed without a significant lag phase, suggesting the presence of intramolecular aggregation nuclei. nih.govdaneshyari.com The study of alpha-lactalbumin aggregation helps to elucidate the universal principles of protein fibrillation, which is critical for understanding amyloid-related diseases and for controlling protein aggregation in food and pharmaceutical applications. nih.govresearchgate.net
Future Research Directions and Emerging Paradigms in Bovine Alpha Lactalbumin Studies
Advanced Studies on Conformational Heterogeneity and Dynamics
Bovine α-lactalbumin is a classic model for studying protein folding, particularly its ability to exist in a partially folded, intermediate state known as the molten globule. nih.govnih.gov Future research will intensify the focus on the structural and dynamic complexities of this state. The molten globule state of α-LA is not a single, uniform structure but is highly heterogeneous, with a well-structured α-helical domain and a largely unfolded β-sheet domain. nih.gov Advanced spectroscopic and physiochemical methods, including nuclear magnetic resonance (NMR), time-resolved fluorescence, and hydrogen-exchange techniques, are critical for mapping these dynamic conformations. nih.govnih.govacs.org
A key area of investigation is the nature of conformational fluctuations within the molten globule state, which occur on nanosecond timescales. rsc.orgbiorxiv.org These dynamic transitions are functionally significant, as they can control the exposure of binding sites for molecules like fatty acids. rsc.orgbiorxiv.org Studies using single-tryptophan variants of α-LA have provided insights into the motional freedom of different parts of the protein in both its native and molten globule states, revealing a dynamic heterogeneity that is crucial for its function. nih.gov Future work will likely involve more sophisticated techniques to observe these transient structures in real-time, providing a deeper understanding of how α-LA transitions between states and how these transitions are influenced by its environment, such as pH changes. rsc.orgbiorxiv.org This research is fundamental to understanding how a protein can adopt different functions based on its conformational state. nih.gov
Deeper Elucidation of Metal Ion Coordination and Functional Modulations
The function and stability of bovine α-lactalbumin are intricately linked to its ability to bind metal ions. nih.gov The protein possesses a primary high-affinity binding site for calcium (Ca²⁺), which is highly conserved across species. nih.govnih.govresearchgate.net The binding of Ca²⁺ significantly increases the protein's stability against heat and chemical denaturants. nih.govnih.gov However, α-LA can also bind a variety of other cations, including zinc (Zn²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), sodium (Na⁺), and potassium (K⁺), often at the same calcium-binding site or at distinct secondary sites. nih.govnih.govnih.gov
Emerging research aims to precisely map these secondary binding sites and understand the competitive and cooperative nature of metal ion binding. For instance, while Ca²⁺ binding is stabilizing, the subsequent binding of Zn²⁺ to the Ca²⁺-loaded form can decrease its stability. nih.govnih.gov Other ions like copper (Cu²⁺) can act as moderate denaturants, causing a loss of both tertiary and secondary structure. nih.gov Future studies will employ advanced analytical techniques to determine the specific coordination chemistry and dissociation constants for a wider range of metal ions, including potentially toxic ones like lead (Pb²⁺) and mercury (Hg²⁺). nih.govnih.gov Understanding how these different ions modulate the structure, stability, and folding pathways of α-LA is crucial, as it directly impacts its biological activity and interactions with other molecules. nih.govnih.gov This knowledge is vital for applications in nutrition and therapeutics, where mineral bioavailability and protein stability are key factors. nih.govresearchgate.net
| Metal Ion | Binding Site(s) | Effect on Stability | Research Findings | Citation(s) |
| Calcium (Ca²⁺) | Primary high-affinity site, secondary site | Increases stability against heat and denaturants. | Essential for native fold; binding induces a conformational change. | nih.govnih.govnih.gov |
| Zinc (Zn²⁺) | Several distinct sites; can compete with Ca²⁺ | Decreases stability of Ca²⁺-loaded form. | Binding changes protein conformation and can lead to aggregation. | nih.govnih.govacs.org |
| Magnesium (Mg²⁺) | Competes for the primary Ca²⁺ site | Increases stability. | Kinetics of association are much slower than Ca²⁺. | nih.govnih.gov |
| Manganese (Mn²⁺) | Competes for the primary Ca²⁺ site | Increases stability. | One strong binding site and three weaker sites identified. | nih.govnih.gov |
| Copper (Cu²⁺) | Two distinct sites, involving His68 | Decreases stability; acts as a denaturant. | Induces an "apo-like" state with loss of secondary structure. | nih.gov |
| Lead (Pb²⁺) | Binds to both Ca²⁺ and Zn²⁺ sites | Decreases stability of Ca²⁺-loaded form. | Binds with high affinity, potentially causing aggregation. | nih.gov |
| Mercury (Hg²⁺) | Binds to primary Zn²⁺ sites and secondary sites | Decreases stability of Ca²⁺-loaded form. | Can cause pronounced protein aggregation. | nih.gov |
Exploration of Novel Molecular Interactions and Binding Partners
The canonical function of α-lactalbumin involves its interaction with β-1,4-galactosyltransferase (B4GALT1) to form the lactose (B1674315) synthase complex. nih.govacs.org However, research is increasingly revealing that α-LA interacts with a diverse array of other molecules, modulating its function and conferring new biological activities. These interactions are often dependent on the protein's conformational state and the presence of cofactors. nih.govnih.gov
A significant area of future research is the detailed characterization of α-LA's interaction with lipids and cell membranes. nih.govnih.gov A particularly compelling finding is the formation of a complex between partially unfolded α-LA and oleic acid, known as BAMLET (Bovine Alpha-lactalbumin Made Lethal to Tumor cells). biorxiv.orgnih.govnih.gov This complex has been shown to induce apoptosis (programmed cell death) in tumor cells, a function entirely distinct from its role in milk. nih.govpnas.org Future studies will aim to elucidate the precise structural basis of BAMLET formation and its mechanism of action on cancer cells.
Furthermore, peptides derived from the digestion of α-LA have been shown to possess biological activity, including stimulating the immune system and exhibiting antibacterial properties. nih.govresearchgate.net The tripeptide Gly-Leu-Phe, for example, can stimulate the phagocytic activity of macrophages. nih.gov Research will continue to identify and characterize these bioactive peptides and explore their potential as functional food ingredients or therapeutics. The interaction with other proteins, such as histones, and poly-amino acids also alters α-LA's properties, representing another frontier for investigation. nih.gov
Application of Computational Biology and Machine Learning for Predictive Modeling
The integration of computational biology and machine learning is set to revolutionize the study of bovine α-lactalbumin. These powerful tools offer unprecedented capabilities for predicting structural dynamics, molecular interactions, and functional properties. rsc.org Computational approaches are already being used to predict the structure of the molten globule state and to simulate the conformational fluctuations that are key to its function. nih.govrsc.orgbiorxiv.org Constant pH molecular dynamics (CpHMD) simulations, for example, can model how changes in acidity induce the molten globule state. rsc.orgbiorxiv.org
Machine learning algorithms are being developed to analyze complex datasets from spectroscopic and other experimental techniques. rsc.orgnih.gov For instance, models based on support vector machines (SVM) and random forests (RF) can predict the concentration of α-LA in complex mixtures with high accuracy, which has significant applications in industrial processing. nih.govmdpi.com Looking ahead, deep learning models like AlphaFold2, which have revolutionized protein structure prediction, could be adapted to predict the various conformational states of α-LA and how they are influenced by mutations, ligand binding, or environmental conditions. youtube.com These predictive models can guide experimental work by identifying key residues for mutagenesis studies or by screening for potential new binding partners, thereby accelerating the pace of discovery. nih.govnih.gov
| Technique | Application | Potential Future Direction | Citation(s) |
| Molecular Dynamics (MD) Simulation | Studying conformational fluctuations and stability of the molten globule state. | Simulating interactions with novel binding partners and membrane interfaces in atomic detail. | rsc.orgbiorxiv.org |
| Principal Component Analysis (PCA) | Identifying key motions and metastable states from simulation data. | Correlating specific dynamic modes with functional activities like ligand binding. | rsc.org |
| Machine Learning (e.g., RF, SVM) | Predicting protein concentration in whey; classifying inhibitors of related enzymes. | Developing models to predict bioactivity (e.g., anticancer, antibacterial) based on structural features. | nih.govmdpi.comnih.gov |
| Deep Learning (e.g., AlphaFold-like) | Predicting the 3D structure from the amino acid sequence. | Predicting folding pathways and the structures of transient intermediate states and complexes. | youtube.com |
Investigating Alpha-Lactalbumin in Non-Canonical Biological Roles in Animal Models
Beyond its established role in lactation, emerging evidence from animal models suggests that α-LA has several non-canonical biological functions with potential therapeutic applications. nih.gov These roles often stem from the protein itself, its unique amino acid composition (particularly its high tryptophan content), or the bioactive peptides released during its digestion. nih.govresearchgate.netnih.gov
One of the most promising areas of investigation is the anti-cancer activity of the BAMLET complex. researchgate.net Animal studies are crucial to validate the in vitro findings that BAMLET can selectively kill tumor cells while sparing healthy ones. nih.govpnas.org Another significant research avenue is the impact of α-LA on metabolic health. Studies in diabetic rat models have shown that chronic administration of bovine α-LA can improve glucose tolerance, potentially by increasing levels of adiponectin and reducing inflammation. researchgate.net
Furthermore, the influence of α-LA on the gut-brain axis is a rapidly growing field. In neonatal piglet models, α-LA enrichment in formula has been shown to increase circulating tryptophan levels, which in turn can enhance serotonin (B10506) synthesis in the brain, potentially impacting mood and cognitive development. nih.gov Animal models are also essential for studying the immunomodulatory and antibacterial effects of α-LA and its derived peptides, such as providing protection against infections like Klebsiella pneumoniae. nih.gov The first transgenic cow, Rosie, produced milk enriched with human α-lactalbumin, demonstrating the potential to create nutritionally enhanced milk, a concept that could be further explored in animal models for various health benefits. ncert.nic.in Future research using these models will be critical for translating these promising findings into tangible health benefits for humans.
Q & A
Q. What is the biochemical role of α-lactalbumin in lactose synthesis, and how can its activity be experimentally quantified?
α-Lactalbumin binds to β-1,4-galactosyltransferase in mammary epithelial cells to form lactose synthase, which catalyzes the final step of lactose synthesis. To study this, researchers often measure lactose synthase activity using enzymatic assays (e.g., galactosyltransferase activity) in mammary tissue homogenates under controlled pH and temperature. Radioactive UDP-galactose can track glucose-galactose linkage formation .
Q. How do polymorphisms in the α-lactalbumin gene affect milk protein composition in non-bovine species?
Camel milk studies reveal that α-lactalbumin polymorphisms correlate with variations in milk protein concentration. Genotyping (e.g., PCR-RFLP) paired with HPLC quantification of milk proteins can identify allele-specific effects. For example, specific SNPs may reduce α-lactalbumin expression, altering lactose content and whey protein ratios .
Q. What methods are recommended for isolating α-lactalbumin from milk whey with high purity?
Aqueous two-phase systems (ATPS) using polyethylene glycol (PEG) and potassium phosphate buffer achieve high-resolution separation. Optimal conditions include PEG 6000 (12% w/w), phosphate buffer (10% w/w), pH 6.5, and centrifugation at 10,000 × g for 15 minutes. Purity >95% is confirmed via SDS-PAGE and mass spectrometry .
Advanced Research Questions
Q. How does hydrogen-deuterium exchange mass spectrometry (HDX-MS) resolve structural dynamics of α-lactalbumin under varying experimental conditions?
HDX-MS monitors conformational changes by tracking deuterium uptake in backbone amides. For α-lactalbumin, simulations from crystal structures (e.g., PDB 1HFX) show high accuracy in peptide-level redundancy (RMSE ≈0.174 RFU). Discrepancies arise near disulfide bonds (Cys6-Cys120, Cys61-Cys77), requiring MD simulations to account for missing peptides .
Q. What experimental design considerations address contradictions in α-lactalbumin’s role in cancer progression?
While α-lactalbumin exhibits antiproliferative effects in vitro (e.g., IC₅₀ ≈50 µM in ovarian cancer cells via apoptosis assays), its dietary impact depends on dosage and co-administered proteins (e.g., casein). Controlled in vivo studies should standardize protein ratios (e.g., 1:4 α-lactalbumin:casein) and use tumor xenograft models with longitudinal MRI monitoring .
Q. How do fatty acids modulate α-lactalbumin misfolding and cytotoxicity in cancer cells?
Oleic acid binds α-lactalbumin (Kₐ ≈1×10⁻⁵ M⁻¹) at pH 3.0–4.5, inducing a molten globule state that enhances membrane permeabilization. Isothermal titration calorimetry (ITC) and cytotoxicity assays (e.g., MTT on MCF-7 cells) reveal pH-dependent aggregation, requiring strict buffering (e.g., 20 mM citrate-phosphate) to replicate pathophysiological conditions .
Q. What methodological challenges arise when targeting α-lactalbumin in breast cancer vaccines?
α-Lactalbumin is absent in normal post-lactational tissue but overexpressed in triple-negative breast cancer (TNBC). Vaccine trials use recombinant human α-lactalbumin to induce IgG responses. Key challenges include avoiding autoimmune reactions to residual lactating tissue and optimizing adjuvants (e.g., TLR9 agonists) in phase I/II trials (NCT04674306) .
Contradictory Findings & Resolution Strategies
Q. Why do molecular dynamics (MD) simulations of α-lactalbumin’s HDX-MS data show reduced accuracy compared to crystal structures?
MD ensembles incorporate protein flexibility, which may overestimate deuterium exchange in regions like the calcium-binding loop (residues 79–88). Cross-validation with NMR relaxation data improves simulation accuracy, particularly for disulfide-bonded regions .
Q. How can conflicting reports on α-lactalbumin’s proliferative vs. antiproliferative effects be reconciled?
Dose-dependent effects and matrix interactions (e.g., with casein) are critical. Dual-labeling assays (³H-thymidine for proliferation, Annexin V/PI for apoptosis) in co-culture models (e.g., mammary epithelial and cancer cells) clarify context-specific roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
